Hematinic acid

Catalog No.
S589758
CAS No.
487-65-0
M.F
C8H9NO4
M. Wt
183.16 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hematinic acid

CAS Number

487-65-0

Product Name

Hematinic acid

IUPAC Name

3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

InChI

InChI=1S/C8H9NO4/c1-4-5(2-3-6(10)11)8(13)9-7(4)12/h2-3H2,1H3,(H,10,11)(H,9,12,13)

InChI Key

ZAFOEDODWZIXMO-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NC1=O)CCC(=O)O

solubility

0.22 M

Synonyms

hematinic acid

Canonical SMILES

CC1=C(C(=O)NC1=O)CCC(=O)O

The exact mass of the compound Hematinic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.22 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mechanism of Hemin Degradation to Hematinic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Hemin degradation under oxidative conditions proceeds through specific intermediates, ultimately leading to ring cleavage and the formation of hematinic acid and other small molecules [1]. The central iron atom plays a crucial catalytic role in this process [1].

G Hemin Hemin Perferryl_Intermediate Perferryl/Oxo-Iron(IV) π-Cation Radical Hemin->Perferryl_Intermediate  + H2O2 H2O2 H2O2 O2 O2 Vinyl_Oxidation Vinyl_Oxidation Methine_Bridge_Glycol Methine Bridge Glycol Perferryl_Intermediate->Methine_Bridge_Glycol  hydroxylation Formyl_Pyrrole_Cleavage 2H-pyrrol-2-one & α-formyl pyrrole Methine_Bridge_Glycol->Formyl_Pyrrole_Cleavage  + H2O2 Iron_Biliverdin Iron_Biliverdin Formyl_Pyrrole_Cleavage->Iron_Biliverdin  isomerization Propentdyopents Propentdyopents Iron_Biliverdin->Propentdyopents  further cleavage Hematinic_Acid Hematinic_Acid Propentdyopents->Hematinic_Acid Methylvinylmaleimide Methylvinylmaleimide Propentdyopents->Methylvinylmaleimide

Oxidative degradation pathway of hemin to this compound [1].

A parallel reaction occurs at the vinyl side chains of the porphyrin ring, which are oxidized first to formyl groups and then further to carboxylate groups [1].

Experimental Insights and Quantitative Data

The degradation pathway and rate are highly dependent on the chemical environment. Key experimental findings are summarized below.

Table 1: Key Degradation Products of Hemin

Product Name Chemical Nature Formation Conditions Role/Notes
This compound Maleimide derivative Oxidative conditions (Air, H₂O₂) [1] Final ring-cleavage product [1]
Methylvinylmaleimide Maleimide derivative Oxidative conditions (Air, H₂O₂) [1] Final ring-cleavage product [1]
Propentdyopents Dipyrrole intermediates Oxidative degradation [1] Transient intermediates before final cleavage to maleimides [1]
Side-chain oxidized PPIX Formyl- and Carboxy-PPIX Oxidation of vinyl groups [1] Demonstrates the susceptibility of the vinyl side chains to oxidation [1]

Table 2: Hemin Stability Under Different Conditions

Condition Key Feature Half-Life (Accelerated) Key Findings
Anaerobic Reductive Lack of oxygen, reducing agents ~9.5 days Highest stability; different, unobserved degradation pathway [1]
Aerobic Presence of air Not specified Leads to ring cleavage and this compound formation [1]
H₂O₂ Oxidative Strong oxidant ~1 minute Lowest stability; rapid ring cleavage [1]
Iron-free Control (Protoporphyrin IX) No central Fe³⁺ ion Significantly more stable Confirms iron's crucial role in catalyzing degradation [1]

Detailed Experimental Protocol

The following methodology is adapted from the 2023 molecular taphonomy study, which used High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (HPLC-MS/MS) to investigate hemin degradation [1].

1. Reagent Preparation

  • Hemin Stock Solution: Dissolve hemin chloride in DMSO to a final concentration of 1 mM [1].
  • Experimental Buffers: Prepare buffers covering neutral and alkaline pH (e.g., 7, 8, 10) to mimic various fossilization environments [1].

2. Experimental Setup and Incubation

  • Apply different conditions in parallel: oxidative (air, H₂O₂), reductive (e.g., dithiothreitol), aerobic, and anaerobic [1].
  • Use elevated temperatures (e.g., 70°C, 75°C, 95°C) to accelerate the degradation reactions within a practical laboratory timeframe [1].
  • Include a control experiment using iron-free protoporphyrin IX to assess the specific role of the central iron cation [1].

3. Sample Analysis via HPLC-MS/MS

  • Chromatography: Use a C18 reverse-phase column. Employ a gradient elution with water and acetonitrile, both acidified with 0.1% formic acid, to separate hemin and its degradation products [1].
  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use tandem MS (MS/MS) to fragment precursor ions to elucidate the structure of degradation products [1].
  • Identification: Identify compounds by matching their retention times and mass spectra with available standards. Key products like this compound can be confirmed this way [1]. High-resolution MS is used to determine the exact mass of unknown products [1].

Key Insights for Researchers

  • Iron is Central to Reactivity: The catalytic role of the iron cation is a key determinant of hemin's instability under oxidative conditions [1].
  • Environmental Dictates Pathway: The specific degradation route and products depend heavily on the surrounding conditions (redox potential, pH, ligands) [1] [2].
  • Stability for Preservation: The exceptional preservation of heme in million-year-old fossils is likely due to environments that are anaerobic, reductive, and potentially mildly alkaline, which significantly slow down its degradation [1].

References

role of hematinic acid in heme oxygenase pathway

Author: Smolecule Technical Support Team. Date: February 2026

Heme Oxygenase Pathway: An Overview

The heme oxygenase (HO) system is the primary and only enzymatic pathway for heme degradation. This evolutionarily conserved process is crucial for iron recycling, cellular antioxidant defense, and the production of signaling molecules [1] [2].

  • Core Reaction: HO catalyzes the NADPH- and O₂-dependent cleavage of heme (ferric protoporphyrin IX) at the alpha-methine bridge to yield three products:
    • Biliverdin-IXα: A green pigment subsequently converted to bilirubin by biliverdin reductase.
    • Carbon Monoxide (CO): A gaseous signaling molecule.
    • Ferrous Iron (Fe²⁺): Released and typically sequestered by ferritin [1] [2] [3].

The multi-step reaction mechanism of heme oxygenase can be summarized as follows:

Step Reactants Enzyme Products
1 Heme + O₂ + NADPH + H⁺ Heme Oxygenase α-meso-hydroxyheme + NADP⁺ + H₂O
2 α-meso-hydroxyheme + O₂ + H⁺ Heme Oxygenase Verdoheme + CO + H₂O
3 Verdoheme + O₂ + NADPH + H⁺ Heme Oxygenase Biliverdin-IXα + Fe²⁺ + NADP⁺
Overall Heme + 3O₂ + 3NADPH + 3H⁺ Heme Oxygenase Biliverdin + Fe²⁺ + CO + 3NADP⁺ + 3H₂O [2]

Isoforms and Regulation

Mammals express two main isoforms of heme oxygenase, which are differentially regulated and expressed.

Feature Heme Oxygenase-1 (HO-1) Heme Oxygenase-2 (HO-2)
Gene Code HMOX1 HMOX2
Molecular Weight 32 kDa 36 kDa
Induction Highly inducible by stress Constitutive, basal expression
Primary Inducers Oxidative stress, heavy metals, cytokines, hypoxia, heme itself [1] [2] [3] Adrenal glucocorticoids [2]
Major Sites Spleen, liver, kidney [2] Testes, brain, endothelial cells [2]
Special Notes Also known as HSP32; a stress-responsive protein [2] Contains heme regulatory motifs; acts as an oxygen sensor [1] [2]

HO-1 expression is tightly controlled, primarily at the transcriptional level. The following diagram illustrates the key regulatory mechanisms of HO-1:

ho1_regulation OxidativeStress Oxidative Stress Heme, Cytokines, Metals Nrf2 Nrf2 OxidativeStress->Nrf2 Stabilizes Bach1 Bach1 (Repressor) OxidativeStress->Bach1 Displaces & Degrades Keap1 Keap1 Keap1->Nrf2  Targets for Degradation (Normoxia) ARE ARE/EpRE (HO-1 Promoter) Nrf2->ARE Binds Bach1->ARE  Binds & Blocks (Normoxia) HO1_Transcription HO-1 Gene Transcription ARE->HO1_Transcription

Regulatory network of HO-1 expression, centered on the Nrf2-Keap1 axis and Bach1 repressor.

Core Experimental Protocol for HO-1 Induction & Analysis

This protocol outlines a standard in vitro methodology for inducing and analyzing HO-1 in cultured cells, adaptable to various research contexts [4] [3].

1. Cell Culture and Induction:

  • Cell Lines: Common models include murine HL-1 cardiomyocytes, human MCF-7 breast cancer cells, or SH-SY5Y neuroblastoma cells [4] [3].
  • Inducing Agents: Prepare fresh solutions.
    • Heme (e.g., hemin): A potent natural inducer (e.g., 10-50 µM).
    • Chemical Inducers: Dimethyl fumarate (DMF, 100-1000 µM), cobalt protoporphyrin (CoPP, 10-50 µM), or curcumin (5-20 µM) [4] [2].
  • Treatment: Culture cells until 70-80% confluency. Replace medium with one containing the inducer or vehicle control. Incubate for a defined period (e.g., 6-24 hours) under standard conditions (37°C, 5% CO₂). For hypoxia studies, transfer cells to a hypoxic incubator (e.g., 2% O₂) [4].

2. Protein Extraction and Western Blotting:

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Analysis: Determine protein concentration. Load equal amounts (e.g., 30 µg) onto an SDS-PAGE gel. After electrophoresis and transfer, probe the membrane with:
    • Primary Antibodies: Anti-HO-1 antibody. Use anti-β-actin as a loading control.
    • Secondary Antibodies: HRP-conjugated appropriate IgG.
    • Detection: Use chemiluminescent substrate and imaging system for quantification [4].

3. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):

  • Extraction: Use a commercial kit (e.g., RNeasy) to extract total RNA.
  • cDNA Synthesis: Reverse transcribe RNA using a high-capacity cDNA synthesis kit.
  • qPCR: Perform reactions with primers specific to HMOX1 and a housekeeping gene (e.g., HPRT1, RPL13A). Calculate fold-change in HMOX1 mRNA using the 2^(-ΔΔCt) method [4].

4. Functional Assays:

  • Viability/Cytoprotection: Treat cells with an HO-1 inducer prior to exposure to a cytotoxic insult (e.g., H₂O₂). Measure cell viability using MTT or similar assays.
  • Inhibitor Studies: Use specific HO inhibitors like zinc protoporphyrin (ZnPP, 10-50 µM) to confirm the role of HO-1 activity in observed effects [2] [3].

Biological Roles and Clinical Significance

The products of the HO reaction mediate its diverse physiological and pathological effects.

Product Biological Functions Pathophysiological Role
Biliverdin/Bilirubin Potent antioxidant; scavenges ROS; anti-inflammatory; immunosuppressive [1] [3]. High levels cause jaundice; may promote tumor immune escape [3].
Carbon Monoxide (CO) Vasodilatory; anti-apoptotic; anti-inflammatory; modulates mitochondrial function and biogenesis [1]. Can promote cancer cell proliferation, angiogenesis, and immune evasion [3].
Iron (Fe²⁺) Recycled for erythropoiesis; induces ferritin synthesis [1]. Can catalyze ROS via Fenton reaction; HO-1 overactivation can trigger ferroptosis [3].

The pathway's function is highly context-dependent. In healthy cells, it is largely cytoprotective, mitigating oxidative damage and inflammation. This has therapeutic implications for conditions like ischemia-reperfusion injury and diabetic complications [1]. Conversely, in established cancer cells, HO-1 can be co-opted to promote tumor growth, aggressiveness, metastasis, and resistance to therapy, leading to poor patient prognosis [3].

Relationship to Other Pathways

The HO-1 pathway does not operate in isolation. Key interactions include:

  • Hypoxia-Inducible Factor-1α (HIF-1α): HO-1 is a transcriptional target of HIF-1α under hypoxia [3]. Furthermore, HO-derived CO can modulate mitochondrial respiration and cellular oxygen consumption, creating a feedback loop that influences HIF-1α stability [1].
  • Metabolism: The HO reaction consumes NADPH and O₂, influencing the redox state and competing with other NADPH-dependent pathways like fatty acid synthesis. The iron released impacts cellular iron homeostasis [1].
  • Cyclooxygenase-2 (COX-2): Cross-talk exists between HO-1 and COX-2, impacting the inflammatory response. HO-1 induction can suppress COX-2 and prostaglandin production in some contexts [1].

Research Tools and Modulators

The following table lists common pharmacological agents used to study the HO pathway.

Compound Function Typical Working Concentration
Cobalt Protoporphyrin (CoPP) Potent HO-1 inducer [2] 10-50 µM (in vitro)
Dimethyl Fumarate (DMF) Nrf2 activator, induces HO-1 [4] [2] 100-1000 µM (in vitro)
Zinc Protoporphyrin (ZnPP) Competitive HO inhibitor [2] [3] 10-50 µM (in vitro)
SB203580 p38 MAPK inhibitor; can affect HO-1 induction [3] 1-20 µM (in vitro)

References

hematinic acid formation from hemoglobin

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Formation from Hemoglobin

The formation of hematinic acid from hemoglobin occurs through an oxidative cleavage reaction. The key evidence for this comes from experiments incubating hemoglobin with phenylhydrazine under aerobic conditions [1].

  • Core Reaction: When hemoglobin is incubated with phenylhydrazine (PH), the porphyrin ring in heme is oxidatively cleaved, producing this compound as one of the products [1].
  • Experimental Evidence: In one study, incubating hemoglobin (2 mM as heme) with 20 mM phenylhydrazine for 2 hours under aerobic conditions yielded this compound. The maximal yield was approximately 18.8 × 10⁻⁴ % [1]. This indicates the reaction is not very efficient, but it is detectable.
  • Specificity of the Reaction: This process is distinct from normal enzymatic heme degradation. Furthermore, the use of hydrogen peroxide (H₂O₂) as an oxidizing agent resulted in a much lower production of this compound compared to phenylhydrazine, suggesting the specific oxidative action of phenylhydrazine is key to this cleavage pathway [1].

The table below summarizes the quantitative data from the key experiment:

Parameter Condition/Value
Reactants Hemoglobin (2 mM as heme) & Phenylhydrazine (5-20 mM)
Conditions Aerobic incubation
Key Product This compound (an oxidatively degraded pyrrole)
Maximal Yield 18.8 × 10⁻⁴ %
Conditions for Max Yield 20 mM phenylhydrazine, 2-hour incubation
Analysis Method Gas-liquid chromatography (GLC) of the methyl ester derivative

Experimental Protocol for Formation

Based on the research, here is a generalized methodology for the experimental production of this compound from hemoglobin [1]:

  • Preparation of Reaction Mixture: Incubate a solution of hemoglobin (at a concentration of 2 mM, calculated as heme) with phenylhydrazine (in a concentration range of 5-20 mM).
  • Incubation Conditions: The reaction must be carried out under aerobic conditions (in the presence of oxygen) for a period of up to 2 hours. The yield of this compound is dependent on both the concentration of phenylhydrazine and the incubation time.
  • Analysis of Product:
    • Derivatization: The this compound in the mixture is chemically derivatized to form its methyl ester.
    • Detection and Quantification: The derivatized this compound is then determined using Gas-Liquid Chromatography (GLC).
    • Additional Analysis: The presence of other, non-identified degraded compounds from porphyrin can be observed using Thin-Layer Chromatography (TLC) of the final reaction mixture [1].

Heme Metabolism Context

To fully understand this compound formation, it's important to distinguish it from the body's natural processes of heme synthesis and degradation.

  • Normal Heme Synthesis: Heme is synthesized through an 8-step enzymatic pathway occurring in the mitochondria and cytosol. It begins with the condensation of succinyl-CoA and glycine to form 5'-aminolevulinic acid (ALA), a rate-limiting step catalyzed by ALA synthase. The pathway ends in the mitochondria with the insertion of ferrous iron into protoporphyrin IX by the enzyme ferrochelatase, forming heme [2].
  • Normal Heme Degradation: The physiological degradation of heme does not produce this compound. It is catalyzed by heme oxygenase (HO), which breaks down heme into biliverdin (which is quickly converted to bilirubin), carbon monoxide (CO), and free iron [3] [4]. This is a crucial protective mechanism, as free heme above 1 µM can be toxic by catalyzing the production of reactive oxygen species [3].

The following diagram contrasts the normal heme degradation pathway with the chemical formation of this compound:

HemePathways Heme Heme NormalPath Normal Degradation Heme->NormalPath Heme Oxygenase ChemicalPath Chemical Oxidation (Phenylhydrazine) Heme->ChemicalPath Oxidative Cleavage Biliverdin Biliverdin NormalPath->Biliverdin CO Carbon Monoxide NormalPath->CO FreeIron Free Iron NormalPath->FreeIron Bilirubin Bilirubin Biliverdin->Bilirubin Biliverdin Reductase HematinicAcid This compound ChemicalPath->HematinicAcid

Clinical and Toxicological Significance

The formation of this compound is more than a laboratory observation; it is a marker of oxidative damage to hemoglobin with clinical implications.

  • Link to Hemolysis: The study demonstrating this compound production noted that phenylhydrazine is a known hemolytic agent (a substance that causes red blood cell destruction). The oxidative cleavage of the porphyrin ring, evidenced by this compound formation, is part of the toxic mechanism that leads to hemolysis [1].
  • Heme Toxicity: The accumulation of free heme, as can occur in hemolytic conditions, is cytotoxic. It can intercalate into lipid membranes, disrupt organelle integrity, and act as a potent oxidative stressor, contributing to endothelial injury and inflammatory vascular diseases [3].
  • Therapeutic Induction of Heme Oxygenase: Due to heme's toxicity, a major therapeutic strategy is to upregulate its natural degradation pathway. Heme oxygenase-1 (HO-1) inducers, including certain bioflavonoids, are being investigated to counteract the effects of severe inflammatory diseases by enhancing the clearance of free heme and producing cytoprotective metabolites like bilirubin and CO [3].

Key Differences at a Glance

The table below clearly differentiates the chemical formation of this compound from the normal enzymatic degradation of heme:

Feature Chemical Formation (this compound) Normal Heme Degradation
Primary Agent Phenylhydrazine (chemical oxidant) Heme Oxygenase (HO) enzyme [3] [4]
Process Type Non-enzymatic, oxidative cleavage [1] Enzymatic, catalytic oxidation [3] [4]
Key Products This compound (degraded pyrrole) [1] Biliverdin/Bilirubin, Carbon Monoxide, Free Iron [3] [4]
Biological Role Marker of oxidative heme damage, toxicological interest [1] Essential heme clearance, cytoprotection, iron recycling [3]
Context Experimental / Pathological (e.g., drug-induced hemolysis) [1] Physiological (senescent RBC clearance) [3] [4]

References

Hematinic Acid in Molecular Taphonomy

Author: Smolecule Technical Support Team. Date: February 2026

Hematinic acid is a maleimide-type compound (C₈H₉NO₄) that forms from the oxidative cleavage of the heme (iron protoporphyrin) tetrapyrrole ring [1] [2]. It is not the initial molecule subjected to fossilization but is rather a characteristic diagnostic degradation product of heme. Its detection in experimental or fossil contexts serves as a key biomarker for specific oxidative degradation pathways [1].

The diagram below illustrates its role in the heme degradation pathway.

G Heme Heme Oxidative Intermediates\n(e.g., Biliverdin, Propentdyopents) Oxidative Intermediates (e.g., Biliverdin, Propentdyopents) Heme->Oxidative Intermediates\n(e.g., Biliverdin, Propentdyopents) Oxidative Conditions (Air or H₂O₂) HematinicAcid HematinicAcid H2O2 H2O2 H2O2->Oxidative Intermediates\n(e.g., Biliverdin, Propentdyopents) Catalyst Air Air Air->Oxidative Intermediates\n(e.g., Biliverdin, Propentdyopents) Catalyst Oxidative Intermediates\n(e.g., Biliverdin, Propentdyopents)->HematinicAcid

Heme degradation pathway to this compound under oxidative conditions.

Experimental Protocol: Heme Degradation Study

The following methodology is adapted from the 2023 molecular taphonomy study to simulate fossilization conditions [1] [2].

Core Objective

To investigate the stability and degradation pathways of hemin under various chemical conditions presumed to occur during fossilization.

Materials and Reagents
  • Target Compound: Hemin chloride (Iron(III) protoporphyrin IX chloride)
  • Control Compounds: Protoporphyrin IX (metal-free), Mesohemin
  • Solvents and Buffers: Aqueous solutions with pH adjusted to neutral (~7) and alkaline (~8-10) values.
  • Condition Modifiers: Hydrogen peroxide (H₂O₂) for oxidative conditions; Sodium dithionite (Na₂S₂O₄) for reductive conditions; Nitrogen/Argon purging for anaerobic environments.
Workflow and Analytical Techniques

The experimental workflow for simulating fossilization and analyzing products is summarized below.

G SamplePrep Sample Preparation Incubation Stressed Incubation SamplePrep->Incubation Analysis HPLC-MS/MS Analysis Incubation->Analysis SubSample1 Aliquot 1 Incubation->SubSample1 Time-point 1 SubSample2 Aliquot 2 Incubation->SubSample2 Time-point 2 SubSample3 Aliquot n... Incubation->SubSample3 Time-point n... DataProcessing Data Processing Analysis->DataProcessing SubSample1->Analysis SubSample2->Analysis SubSample3->Analysis

Experimental workflow for heme degradation under simulated fossilization.

  • Sample Preparation: Hemin is dissolved in a suitable solvent (e.g., DMSO) and then diluted into aqueous buffered solutions with predefined pH levels.
  • Stressed Incubation: Solutions are subjected to various conditions in controlled-temperature incubators (e.g., 70-95°C to accelerate reactions). Key conditions include:
    • Oxidative/Aerobic: Exposure to air or addition of H₂O₂.
    • Reductive/Anaerobic: Purging with inert gas and adding sodium dithionite.
    • pH Variation: Neutral (pH 7) vs. alkaline (pH 8-10) buffers.
  • Sampling and Quenching: Aliquots are taken at multiple time points, and reactions are quenched to stop further degradation.
  • Analysis - HPLC-MS/MS:
    • Separation: High-Performance Liquid Chromatography (HPLC) separates hemin from its degradation products.
    • Detection & Identification: Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) detects separated compounds. A diode array detector (DAD-UV/Vis) captures characteristic porphyrin UV/Vis spectra. High-resolution MS (HRMS) enables precise determination of elemental composition.
  • Data Processing: Degradation products are identified by comparing their retention times, mass spectra, and fragmentation patterns to those of known standards or literature values. Reaction half-lives are calculated by monitoring the decrease in parent hemin peak area over time.

Key Quantitative Findings

The stability of heme varies dramatically across different fossilization conditions. The iron center in heme plays a catalytic role in its own degradation.

Table 1: Heme (Hemin) Stability Under Different Fossilization Conditions

Condition Key Degradation Product Approximate Half-Life Critical Factor
Anaerobic & Reductive Different, unspecified pathway [1] 9.5 days [1] Most stable environment for preservation
Aerobic (Air) This compound [1] Shorter than reductive Oxygen exposure accelerates decay
Oxidative (H₂O₂) This compound [1] ~1 minute [1] Iron catalyst with strong oxidizer causes rapid breakdown

Table 2: Role of the Iron Center in Heme Degradation

Compound Metal Center Relative Stability (vs. Hemin) Implication
Hemin Iron (Fe³⁺) Baseline Iron catalyzes oxidative degradation, reducing stability
Protoporphyrin IX None Significantly more stable [1] Absence of metal center greatly enhances molecular survival

Interpretation and Research Implications

  • Pathway Divergence: The study confirms two distinct degradation pathways. The formation of This compound is a definitive marker for oxidative conditions (presence of air or H₂O₂). Under anaerobic reductive conditions, this product is not observed, suggesting an entirely different, uncharacterized pathway operates [1].
  • Preservation Windows: The extreme difference in half-lives indicates that heme and its signature products like this compound can only persist over geological timescals under very specific environments. Anoxic, reducing, and mildly alkaline conditions are the most favorable for preservation [1] [2]. This helps explain why heme is found in fossils like those preserved in anaerobic fine muds [1].
  • Analytical Guidance: When analyzing fossil samples, the detection of this compound should be interpreted as evidence of oxidative degradation. Its absence, however, does not rule out the original presence of heme, as it may have degraded via other pathways or been stable enough to persist in its original form [1].

Conclusion

This guide demonstrates that this compound is a crucial biomarker in molecular taphonomy, revealing specific oxidative degradation pathways of heme during fossilization. The experimental protocols and quantitative data provide a framework for interpreting its presence or absence in fossil records.

References

Understanding Hematinics: Composition and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Hematinics are substances used to treat anemia by supporting the production of healthy red blood cells. They are not a single "acid" but a category of compounds.

Table 1: Common Hematinic Agents and Their Characteristics

Hematinic Agent Primary Role Key Characteristics Common Formulations
Iron Salts (e.g., Ferrous Fumarate, Ferrous Sulfate) [1] [2] Essential for hemoglobin synthesis; treats iron-deficiency anemia [3]. Elemental iron content varies by salt [2]. Often combined with Folic Acid [1] [2].
Folic Acid [1] A B vitamin crucial for red blood cell production and maturation [3]. Deficiency leads to impaired erythropoiesis [3]. Frequently combined with iron salts [1] [2].
Vitamin B12 Necessary for red blood cell formation and healthy nerve function. Deficiency causes pernicious anemia [2]. Available in oral and parenteral forms.
Erythropoiesis-Stimulating Agents (ESAs) (e.g., Epoetin alfa) [4] Stimulates the bone marrow to produce more red blood cells. Used for anemia in chronic kidney disease or cancer patients [4]. Typically administered via injection.

Key Experimental Model for Evaluating Hematinic Activity A standard pre-clinical method for investigating the efficacy of hematinic compounds involves inducing hemolytic anemia in rodent models.

  • Induction Method: Animals are administered acetylphenylhydrazine (APH) and cyclophosphamide (CTX) [5]. APH is a strong oxidant that damages red blood cells, leading to their destruction (hemolysis), while CTX suppresses bone marrow activity.
  • Treatment and Evaluation: Test compounds are administered. Efficacy is assessed by measuring the restoration of hematological parameters, including Red Blood Cell (RBC) count, Hemoglobin (Hb) concentration, and Hematocrit (HCT) [5] [4]. Further analysis can include measuring key enzymes in heme synthesis, such as mitochondrial ferrochelatase (FECH) [5].

From Blood to Fossils: The Heme Connection

While "hematinic acid" is not a recognized term in fossil preservation, the iron-containing molecule heme—a core component of hemoglobin—is highly relevant. The following diagram illustrates the relationship between these concepts and a potential preservation pathway.

G Hematinics Hematinics Stimulates Production Stimulates Production Hematinics->Stimulates Production Heme Heme Iron (Fe) Source Iron (Fe) Source Heme->Iron (Fe) Source Hemoglobin Hemoglobin Stimulates Production->Hemoglobin Contains Contains Hemoglobin->Contains Contains->Heme Diagenesis Diagenesis Iron (Fe) Source->Diagenesis Iron Minerals\n(e.g., Pyrite) Iron Minerals (e.g., Pyrite) Diagenesis->Iron Minerals\n(e.g., Pyrite) Replaces Tissue Replaces Tissue Iron Minerals\n(e.g., Pyrite)->Replaces Tissue Permineralization Permineralization Replaces Tissue->Permineralization Exceptional Soft Tissue\nPreservation in Fossils Exceptional Soft Tissue Preservation in Fossils Permineralization->Exceptional Soft Tissue\nPreservation in Fossils

Relationship between hematinics, heme, and a theoretical pathway for fossil preservation.

The iron from heme can catalyze the formation of more stable iron minerals during fossilization (diagenesis). This process, called permineralization, where minerals fill or replace tissues, can potentially stabilize and preserve soft tissues, leading to exceptional fossils.

Research and Alternative Directions

For a more targeted investigation, I suggest:

  • Focus on Relevant Terminology: Search for "heme in fossil preservation," "iron diagenesis in fossils," or "exceptional fossil preservation mechanisms."
  • Explore Related Fields: Research into "pigment preservation in fossils" often involves heme-derived porphyrins, which are more stable, long-term biomarkers.

References

Experimental Data on Hematinic Acid Formation

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details
Parent Molecule Heme (Iron(III) protoporphyrin IX) or its derivatives [1] [2]
Primary Formation Conditions Oxidative cleavage in the presence of H₂O₂, phenylhydrazine, or specific enzymes like ChuS [1] [2].
Key Degradation Pathway Oxidative cleavage at adjacent meso carbon bridges (e.g., γ/β or γ/δ) of the porphyrin ring [1].
Identified In Fossilization simulation studies, bacterial degradation (e.g., by E. coli ChuS), phenylhydrazine-induced hemolysis [1] [2].
Stability of Precursor Hemin is most unstable in H₂O₂ (half-life ~1 min) and most stable under anaerobic, reductive conditions (half-life ~9.5 days) [1].
Role of Iron The iron center in heme/hemin plays a crucial role in catalyzing its own oxidative degradation [1].

Detailed Experimental Protocols

The following methodologies are adapted from key studies on heme degradation.

Protocol 1: Chemical Degradation of Hemin with H₂O₂

This protocol is used to study non-enzymatic oxidative degradation under presumed fossilization conditions [1].

  • Sample Preparation: Dissolve hemin (Iron(III) protoporphyrin IX) in an alkaline aqueous solution (e.g., pH 8-10) or a neutral buffer.
  • Reaction Initiation: Add a bolus of H₂O₂ to the solution to initiate the oxidative reaction.
  • Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 70-95 °C) to accelerate the degradation process. The reaction proceeds rapidly.
  • Analysis: Quench the reaction and analyze the products using High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (HPLC-MS/MS). Hematinic acid is identified as one of the main degradation products.
Protocol 2: Enzymatic Degradation by E. coli ChuS

This protocol outlines heme degradation catalyzed by the heme utilization protein ChuS from Escherichia coli O157:H7, which produces this compound [1].

  • Enzyme Preparation: Express and purify the ChuS protein.
  • Reaction Setup: Incubate the ChuS enzyme with its substrate, hemin.
  • Cofactor Supply: Include hydrogen peroxide (H₂O₂) in the reaction mixture to support the peroxidase activity of the enzyme.
  • Product Identification: Analyze the reaction products using HPLC-MS/MS. The identification of this compound confirms the oxidative cleavage of the heme macrocycle at adjacent meso positions.
Protocol 3: Reaction of Hemoglobin with Phenylhydrazine

This protocol demonstrates this compound production from intact hemoglobin, a key process in studying drug-induced hemolysis [2].

  • Incubation: Incubate hemoglobin (e.g., 2 mM as heme) with phenylhydrazine (e.g., 5-20 mM) under aerobic conditions.
  • Time Course: Allow the reaction to proceed for a specific duration (e.g., up to 2 hours).
  • Extraction and Derivatization: Extract the degraded pyrrolic products and derivative this compound to its methyl ester.
  • Quantification: Analyze the derivatized this compound methyl ester using Gas-Liquid Chromatography (GLC) for identification and quantification.

Experimental Workflow & Pathway Visualization

The following diagram illustrates the logical workflow for a molecular taphonomy experiment investigating heme degradation, summarizing the key procedural steps:

Start Start P1 Sample Preparation (Hemin in buffer, pH 8-10) Start->P1 P2 Apply Fossilization Conditions P1->P2 P3 Product Analysis (HPLC-MS/MS) P2->P3 Cond Oxidative (H₂O₂, Air) Reductive (Anaerobic) Temperature (70°C, 95°C) P2->Cond P4 Data Interpretation P3->P4 End End P4->End

Experimental workflow for heme degradation. The diagram below maps the core chemical pathway leading to the formation of this compound from heme, highlighting key intermediates and cleavage sites.

Heme Heme Int1 High-valent Iron Intermediate Heme->Int1 H₂O₂ Oxidation Int2 Glycol Intermediate Int1->Int2 Attack on Meso Bridge Int3 Formyl Pyrrole Intermediate Int2->Int3 H₂O₂ Cleavage HA This compound Int3->HA Further Oxidation

Proposed chemical pathway to this compound.

Research Implications and Applications

Research into this compound formation provides insights across several scientific fields. In palaeontology and molecular taphonomy, identifying this compound or its precursors helps understand heme stability and degradation over geological timescales, explaining the presence of heme-derived pigments in fossils [1]. For biochemistry and microbiology, studying its enzymatic formation clarifies bacterial iron acquisition mechanisms from heme, which is crucial for the survival of pathogens [1] [3] [4]. In toxicology and pharmacology, the production of this compound during phenylhydrazine-induced hemolysis serves as a marker for oxidative damage to hemoglobin, helping to elucidate the mechanisms of drug-induced toxicities [2].

References

Application Note: HPLC-MS/MS Method for the Determination of Heme in Microbiological Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Hematinics are substances that are essential for the formation of blood cells and are crucial in treating anemias. Among the most critical is heme (iron protoporphyrin IX), the oxygen-carrying core of hemoglobin. The analysis of heme is not only vital for clinical diagnostics but also for emerging antimicrobial strategies. Research has shown that targeting bacterial heme acquisition mechanisms can be a promising alternative to conventional antibiotics [1].

Accurate determination of heme in complex biological matrices, such as microorganisms, presents significant analytical challenges. Older methods like UV-Vis spectroscopy lack the necessary specificity for trace-level analysis. This application note details a robust, selective, and sensitive method using HPLC-MS/MS for the extraction and quantification of heme and its porphyrin precursors from microbial samples, using Escherichia coli as a model organism [1].

Experimental Protocol

Chemicals and Materials
  • Standards: Hemin (from porcine, purity ≥97%), Protoporphyrin IX (PPIX, purity ≥95%), 5-Aminolaevulinic acid hydrochloride (5-ALA, purity ≥97%).
  • Solvents: HPLC-grade acetonitrile, methanol, and acetone.
  • Reagents: Formic acid (≥98%), Tris(hydroxymethyl)aminomethane (Tris), Ethylenediaminetetraacetic acid disodium salt (EDTA), sodium chloride, magnesium sulfate.
  • Equipment: HPLC system coupled to a tandem mass spectrometer (triple quadrupole recommended), centrifuge, ultrasonic probe, vortex mixer, and analytical balance.
Sample Preparation and Extraction Workflow

The sample preparation involves a multi-step liquid-liquid extraction to isolate heme from microbial proteins and remove interfering compounds. The following diagram illustrates the complete workflow:

G start Harvested Microbial Pellet (approx. 100 mg wet weight) step1 1. Add 1 mL Tris-EDTA Buffer (pH 7.2) 2. Stir for 1 hour at room temperature start->step1 step2 Ultrasonication on Ice (5 min, 1 sec pulses) step1->step2 step3 Add 3 mL Acetonitrile Vortex for 5 min step2->step3 step4 Centrifugation (2,500 x g, 5 min) step3->step4 step5 Transfer Supernatant A (Contains porphyrins) step4->step5 Supernatant step6 Pellet (Contains heme-proteins) step4->step6 Pellet step7 Add 4 mL Acetonitrile/1.7M HCl (8:2, v/v) Shake for 20 min step6->step7 step8 Add 1 mL saturated MgSO₄ solution and 0.1 g NaCl step7->step8 step9 Vortex and Centrifuge Forms two-phase system step8->step9 step10 Collect Organic (Upper) Phase for HPLC-MS/MS Analysis step9->step10

  • Culturing and Harvesting: Culture microorganisms (e.g., E. coli) in an appropriate medium like Lysogeny Broth (LB). Harvest cells by centrifugation (e.g., 13,200×g for 5 min). Wash the pellet twice with 0.4% NaCl to remove residual medium [1].
  • Cell Lysis: Resuspend the pellet in 1 mL of Tris-EDTA buffer (pH 7.2) and stir for 1 hour at room temperature. Subsequently, place the sample on ice and subject it to ultrasonication for 5 minutes using 1-second pulses [1].
  • Protein Precipitation and Porphyrin Extraction: Add 3 mL of acetonitrile to the lysate, vortex for 5 minutes, and centrifuge at 2,500×g for 5 minutes. Transfer and save this acetonitrile supernatant (Supernatant A), as it contains unpolar interfering compounds and porphyrin precursors [1].
  • Heme Extraction: To the remaining protein pellet, add 4 mL of extraction solvent (acetonitrile : 1.7 M HCl, 8:2 v/v). Shake for 20 minutes to extract heme from proteins into the acetonitrile [1].
  • Liquid-Liquid Clean-up: To the acidic acetonitrile extract, add 1 mL of saturated MgSO₄ solution and 0.1 g of NaCl. Vortex the mixture and centrifuge. This creates a two-phase system. The upper organic phase, containing the cleaned-up heme, is ready for analysis [1].
HPLC-MS/MS Analysis
  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm or similar).
    • Mobile Phase: A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid.
    • Gradient: Use a gradient program, for example: start at 10% B, increase to 90% B over several minutes, then re-equilibrate. The total run time can be optimized to under 10 minutes [2] [3] [4].
    • Flow Rate: 0.6 mL/min [4].
    • Column Temperature: 35 °C [4].
  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode [4].
    • Detection: Multiple Reaction Monitoring (MRM). The specific transitions for heme must be determined experimentally, but the method should be optimized for high sensitivity and selectivity.
    • Source Parameters: Typical settings include a source temperature of 500°C, curtain gas, and ion spray voltage optimized for the specific instrument [4].

Key Experimental Findings and Data

This method has been applied to study the effects of various culture medium additives on heme biosynthesis and uptake in E. coli.

Table 1: Impact of Culture Additives on Heme Concentration in E. coli

Additive Additive Role Concentration Effect on Heme Concentration (vs. Control) Proposed Mechanism
5-Aminolaevulinic Acid (5-ALA) Heme biosynthesis precursor 5.0 mM Increased by 1.5x [1] Bypasses the negative feedback control in the heme biosynthesis pathway, leading to accumulation [1]
Hemin Exogenous heme source 10 µM Increased by 4.5x [1] Direct uptake of heme from the surroundings via bacterial heme acquisition systems [1]
Cobalt Protoporphyrin IX (Co-PPIX) Heme analog / inhibitor 10 µM Decreased heme [1] Mimics heme and is taken up by heme acquisition mechanisms, inhibiting the uptake of true heme [1]

Table 2: Method Validation Parameters (Exemplary Data)

This table summarizes the key performance characteristics that the method should meet, based on standard bioanalytical method validation guidelines [4].

Validation Parameter Target Performance Notes / Example
Linearity R² > 0.99 Over a concentration range relevant to samples (e.g., 5-750 ng/mL for other small molecules) [2]
Precision RSD < 15% For both repeatability (intra-day) and intermediate precision (inter-day) [3]
Trueness 85-115% Recovery of spiked standards should be within this range [3]
Limit of Quantification (LOQ) Sufficient for application The lowest standard on the calibration curve with acceptable precision and accuracy [4]
Matrix Effects Minimal and consistent Assessed by comparing the analyte response in post-extraction spiked matrix vs. pure solution [4]

Discussion and Conclusion

The HPLC-MS/MS method described provides a specific and reliable means for quantifying heme in microbiological samples. The optimized sample preparation effectively separates heme from protein and porphyrin precursors, minimizing matrix effects and allowing for accurate MS detection [1].

The application of this method demonstrates its utility in studying bacterial physiology. The significant increase in intracellular heme with hemin supplementation confirms the presence of active heme uptake systems in E. coli. Conversely, the inhibitory effect of cobalt protoporphyrin IX validates the concept of using non-iron metalloporphyrins to disrupt bacterial iron acquisition, a promising avenue for developing new antimicrobials [1].

References

Application Notes: Quantifying Iron in Biological and Pharmaceutical Samples

Author: Smolecule Technical Support Team. Date: February 2026

Iron is an essential element for cellular functions, and its deficiency is a major global health issue leading to anemia [1]. Ensuring the accurate dosage of iron in medications, known as hematinics, is therefore critical for both efficacy and safety, as iron overload can cause serious health complications [1].

The primary analytical challenge is to accurately measure iron concentration and its various species (such as Fe(II) and Fe(III)) within complex biological or pharmaceutical matrices. The methods below address this challenge.

Spectrophotometric Analysis of Iron in Pharmaceutical Syrups

This method is ideal for quantifying iron in liquid hematinic formulations, such as iron polymaltose complexes.

  • Principle: Iron (III) in a sample forms a colored complex with thiocyanate ions under acidic conditions. The intensity of this color, measured with a spectrophotometer, is directly proportional to the iron concentration [1].
  • Typical Application: A recent study analyzed 17 different iron polymaltose complex syrups from the Ghanaian market using this principle. Measurements were carried out at a wavelength of 628 nm [1].
  • Key Findings: The study found that the iron content in the samples varied, with some falling outside the labeled concentration, highlighting the importance of routine quality control [1].
Colorimetric Haem Fractionation Assay in Biological Samples

This method is used to study iron metabolism in biological systems, such as in malaria research, by differentiating between toxic free haem and inert crystalline haemozoin [2].

  • Principle: The assay involves a series of cellular fractionation steps. The key detection step relies on the fact that free haematin (Fe(III)PPIX) forms a low-spin complex with aqueous pyridine, which can be measured colorimetrically. In contrast, haemozoin remains undisturbed and can be separated [2].
  • Advantages: A optimized 24-well plate version of this assay offers a significant improvement, providing a six-fold increase in productivity and a 24-fold reduction in the required starting material volume compared to older methods [2].

Experimental Protocols

Protocol 1: Spectrophotometric Quantification of Iron (III) in Syrups

This protocol is adapted from methods used for analyzing iron polymaltose complex suspensions [1].

Workflow: Sample Preparation to Quantification

Materials and Reagents:

  • Test samples (iron-based syrups)
  • Acid solution (e.g., dilute nitric acid)
  • Potassium thiocyanate solution
  • Standard iron (III) solutions of known concentration
  • Spectrophotometer with visible light source
  • Cuvettes and volumetric glassware

Procedure:

  • Sample Preparation: Accurately dilute a known volume of the iron syrup in an acidic medium to release iron ions into solution.
  • Color Development: Add a precise volume of potassium thiocyanate solution to the diluted sample. Mix thoroughly and allow the characteristic red complex to develop fully.
  • Absorbance Measurement: Transfer the solution to a spectrophotometer cuvette and measure the absorbance at a wavelength of 628 nm against a reagent blank [1].
  • Calibration and Calculation: Prepare a standard curve using iron (III) solutions of known concentration. Calculate the iron concentration in the unknown sample by comparing its absorbance to the standard curve.
Protocol 2: Multi-Well Haem Fractionation Assay

This protocol is adapted for a higher-throughput analysis of haem species in cultured Plasmodium falciparum trophozoites [2].

Workflow: Haem Fractionation Assay

Materials and Reagents:

  • Cultured P. falciparum trophozoites
  • 24-well cell culture plates
  • Lysis buffer (e.g., distilled water)
  • Aqueous pyridine (5% v/v, pH 7.5)
  • Centrifuge
  • Plate reader or spectrophotometer

Procedure:

  • Incubation and Harvesting: Aliquot cultures into a 24-well plate (e.g., 2 ml at 5% parasitaemia and 2% haematocrit). After treatment, isolate the trophozoites from the culture [2].
  • Cellular Fractionation:
    • Lyse the harvested trophozoites, typically using a freeze-thaw cycle in water.
    • Centrifuge the lysate to separate the insoluble fraction (containing haemozoin) from the soluble fraction (containing free haem) [2].
  • Colorimetric Determination:
    • Solubilize the haem from both the soluble and pellet fractions.
    • Add 5% aqueous pyridine (pH 7.5) to the solubilized haem to form the low-spin haem-pyridine complex.
    • Measure the absorbance of the complex spectrophotometrically [2].
  • Data Normalization: Determine the cell count in each well using a haemocytometer or a flow cytometry method. Express the results as the amount of each haem species per cell [2].

Summary of Key Methodological Parameters

The table below summarizes the core parameters for the two main techniques discussed.

Parameter Spectrophotometric Assay (Syrups) Haem Fractionation Assay (Biological)
Analyte Iron (III) Haematin (Fe(III)PPIX)
Detection Principle Formation of a colored complex with thiocyanate Formation of a low-spin complex with pyridine
Key Reagent Potassium thiocyanate Aqueous pyridine (5%, pH 7.5)
Detection Wavelength 628 nm [1] Specific wavelength not provided in search results; method is based on established colorimetric detection of haem [2].
Sample Format Liquid pharmaceutical formulation Cultured cells in a 24-well plate
Throughput Standard (single samples or small batches) Higher-throughput (multiple conditions in parallel) [2]

Interpreting Iron Studies

When analyzing iron, it's crucial to differentiate between various states of iron deficiency and other anemias. The following table outlines the changes in key iron status parameters in different physiological conditions [3].

Parameter Iron Deficiency Anemia Anemia of Chronic Disease Acute-Phase Response
Ferritin ↓ / Normal (if inflamed) Normal ↑↑
Transferrin / TIBC Normal / ↓ ↓↓
Transferrin Saturation Normal / ↓ --
Soluble Transferrin Receptor (sTfR) ↑ / Normal Normal --

References

Application Note: Quality Control of Hematinic Iron-Saccharidic Complexes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Hematinic iron-saccharidic complexes, such as iron-sucrose and sodium ferric gluconate, are essential parenteral treatments for iron-deficiency anemia. Ensuring their quality, safety, and efficacy requires rigorous analytical control due to their complex macromolecular nature. This application note details a validated methodology for the purification and analysis of these complexes, focusing on the characterization of the active ingredient and the quantification of excipients and potential impurities. The protocols described herein are critical for confirming product identity, assessing stability, and monitoring for degradation products like dextran, which can arise from sucrose breakdown [1] [2].

Experimental Protocols

Sample Preparation and Purification

A key step in the analysis is the preparation of a purified sample, free from interfering excipients.

  • Materials: The iron-saccharidic complex (e.g., iron sucrose complex), purified water, aqueous solvents.
  • Procedure:
    • Dissolve the iron-saccharidic complex sample in an appropriate aqueous solvent [2].
    • Subject the resulting mixture to a separation technique, such as diafiltration or ultrafiltration, to remove low-molecular-weight excipients and isolate the high-molecular-weight active complex [1].
    • The purified retentate (the material that does not pass through the filter) can then be analyzed directly or further processed.
    • Freeze-Drying (Lyophilization): To obtain a stable powder for storage or further analysis, the purified complex solution can be freeze-dried. The solution is frozen and then dried under a vacuum to sublime the water content, resulting in a lyophilized powder [1].
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for separating and quantifying the components within the complex.

  • Instrumentation: HPLC system equipped with a suitable detector (e.g., Photodiode Array - PDA).
  • Chromatographic Conditions [1]:
    • Column Type: Size-exclusion chromatography (SEC) column, also known as Gel Permeation Chromatography (GPC). This column separates molecules based on their size.
    • Mobile Phase: A compatible aqueous buffer.
    • Detection: The analysis can be coupled with multiple detection systems for comprehensive characterization:
      • Laser Light Scattering (LS) for molecular weight distribution.
      • Refractive Index (RI) for concentration analysis.
    • Procedure: The purified sample is injected into the HPLC system. The SEC column separates the iron-saccharidic complex from smaller molecules, such as free sucrose or degradation byproducts. The eluting species are monitored by the in-line detectors.

Data Presentation: Key Analytical Parameters

The following parameters are monitored to ensure the quality and stability of the hematinic complex. The table below summarizes the analytical techniques and their purposes.

Table 1: Key Analytical Techniques for Hematinic Iron-Saccharidic Complexes

Analytical Technique Purpose / Measured Parameter Typical Outcome / Specification
HPLC-SEC with Laser Light Scattering Determine molecular weight distribution of the iron core [1] Monitor for abnormal molecular weight species
HPLC with Refractive Index Detection Quantify free sucrose content and monitor sucrose degradation [1] Ensure levels are within specified limits
pH Measurement Monitor stability of the composition in solution [2] Maintain within a specified pH range (e.g., 9.0-12.0)
Freeze-Drying (Lyophilization) Produce a stable, solid form of the purified complex for storage [1] Obtain a lyophilized powder

Workflow Visualization

The following diagram, generated using Graphviz, illustrates the complete analytical workflow from the raw sample to final analysis and quality control.

cluster_legend Legend: Process Flow start Start/End process Process decision Decision data Data/Analysis Start Sample Purify Purification (Diafiltration/Ultrafiltration) Start->Purify Decision1 Proceed to Analysis? Purify->Decision1 Lyophilize Freeze-Drying (Lyophilization) Decision1->Lyophilize No Analyze HPLC Analysis (SEC with LS/RI Detection) Decision1->Analyze Yes Lyophilize->Analyze DataQC Data Review & Quality Control Analyze->DataQC End Report & Release DataQC->End

Diagram Title: Hematinic Complex Analysis Workflow

Discussion

The integrated protocol of purification followed by multi-detector HPLC analysis provides a powerful framework for the quality control of hematinic iron-saccharidic complexes. The use of size-exclusion chromatography is particularly suited for resolving these macromolecules based on size, while laser light scattering offers an absolute method for determining molecular weight without relying on column calibration standards [1]. This is crucial for detecting batch-to-batch inconsistencies or the formation of aggregates. Furthermore, monitoring free sucrose and other low-molecular-weight species serves as a key stability-indicating parameter, signaling potential degradation of the complex during storage [1].

The principles of Green Analytical Chemistry (GAC) can be considered in this workflow. Strategies such as minimizing solvent consumption through method optimization, automating the sample preparation and analysis where possible, and properly managing solvent waste align with the broader industry trend toward sustainable laboratory practices [3].

Conclusion

This application note outlines a robust and detailed methodology for the analysis of hematinic iron-saccharidic complexes. The combination of sample purification, HPLC separation, and multiple detection techniques ensures comprehensive characterization, which is vital for guaranteeing the safety and efficacy of these critical pharmaceutical products. The provided experimental protocols and workflow are designed to be adapted and implemented by researchers and quality control professionals in a drug development setting.

References

hematinic acid mass spectrometry parameters

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Context and Identified Methods

Hematinic acid is identified in research as a specific degradation product of hemin (the oxidized form of heme). The studies below utilized HPLC-MS/MS for its detection and characterization.

The following table summarizes the key experimental conditions from the literature that are relevant to the analysis of this compound.

Aspect Description from Literature
Analytical Technique High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (HPLC-MS/MS) [1] [2].
Sample Context Identified as a degradation product of hemin (iron(III) heme) under oxidative conditions (e.g., in the presence of air or H2O2) [1] [2].
Sample Preparation Hemin was degraded under controlled laboratory conditions (e.g., in aqueous solutions at neutral/alkaline pH, sometimes with elevated temperature to accelerate reactions) [1].
Chromatography Reversed-phase HPLC. Specific column and gradient details were not provided in the available excerpts.
Mass Spectrometry Detection was performed using tandem mass spectrometry (MS/MS). Precise source and compound-dependent parameters for this compound (e.g., DP, CE) were not listed [1].

Proposed Workflow for Method Development

Given the lack of explicit parameters, the following workflow outlines the steps to develop and optimize an LC-MS/MS method for this compound. You can use this as a practical starting point.

Start Start: Method Development Step1 1. Standard & Sample Prep • Acquire/Synthesize this compound Standard • Prepare in suitable solvent (e.g., Methanol) Start->Step1 Step2 2. LC Method Scouting • Test C18 columns • Optimize water/acetonitrile gradient • Add 0.1% formic acid for ionization Step1->Step2 Step3 3. MS Full Scan & Optimization • Infuse standard for precursor ion ([M+H]⁺) • Optimize source parameters (Temp, Gas Flows) Step2->Step3 Step4 4. MS/MS Product Ion Scan • Fragment precursor ion • Identify characteristic product ions Step3->Step4 Step5 5. SRM Optimization • Define precursor/product ion pairs • Optimize Declustering Potential (DP) • Optimize Collision Energy (CE) Step4->Step5 Step6 6. Method Validation • Assess specificity, linearity, LOD/LOQ • Evaluate precision and accuracy Step5->Step6

Detailed Protocol for LC-MS/MS Analysis

This protocol provides a generic template. All parameters, especially those in the mass spectrometer, will require empirical optimization using a pure standard of this compound.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (if commercially available) in a suitable solvent like methanol or acetonitrile. Serially dilute to create a calibration curve.
  • Biological or Complex Samples: Precipitate proteins using cold acetonitrile (sample:acetonitrile ratio of 1:3), vortex mix, and centrifuge (e.g., 13,000-17,000 ×g for 10 minutes at 4°C). Transfer the supernatant for analysis [3] [4].

2. Liquid Chromatography (LC) Conditions The goal is to achieve good separation and peak shape. A reversed-phase C18 column is a typical starting point.

  • Column: Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) or equivalent [4].
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient:
    • 0 - 0.5 min: 10% B
    • 0.5 - 1.0 min: 10% B to 90% B
    • 1.0 - 1.4 min: 90% B
    • 1.4 - 1.5 min: 90% B to 10% B
    • 1.5 - 2.0 min: 10% B (re-equilibration) [4].
  • Flow Rate: 0.40 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 2.0 µL.

3. Mass Spectrometry (MS) Parameters This is the core of method development. The parameters below are illustrative and must be optimized.

  • Ion Source: Electrospray Ionization (ESI).
  • Ionization Mode: Positive mode (suitable for many small organic acids, but negative mode should also be tested).
  • Source/Gas Settings (Initial):
    • Drying Gas Temperature: 225 - 350°C [3] [5] [4]
    • Drying Gas Flow: 13 L/min [5]
    • Nebulizer Pressure: 30 - 50 psi.
  • Compound Optimization (Requires Standard):
    • First, directly infuse the standard to find the precursor ion ([M+H]⁺ or [M-H]⁻) using a Q1 full scan.
    • Then, perform a product ion scan to identify characteristic fragment ions.
    • Finally, set up Selected Reaction Monitoring (SRM) transitions and optimize voltages.

The table below proposes hypothetical SRM transitions and parameters to guide your optimization experiments.

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (DP) Collision Energy (CE)
This compound To be determined experimentally To be determined experimentally e.g., 50 - 100 V e.g., 15 - 35 V
Internal Standard To be determined experimentally To be determined experimentally e.g., 50 - 100 V e.g., 15 - 35 V

Research Recommendations and Next Steps

To move forward with developing a robust application note, I suggest the following actions:

  • Locate a Chemical Standard: The most critical step is to find a commercial supplier for this compound (also known as 3-(1,3,4-trimethyl-1H-pyrrol-2-yl)propanoic acid or a related maleimide structure) or plan for its synthesis.
  • Consult Specialized Databases: Search mass spectral libraries such as NIST, MassBank, or mzCloud. These databases may contain experimentally derived spectra and fragmentation patterns for this compound.
  • Explore Related Literature: Broaden the search to include studies on heme degradation, chlorophyll breakdown, and maleimide analysis, as these fields often involve this compound or structurally similar compounds.

References

Comprehensive Analysis of Hematinic Acid Degradation Products: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hematinic Acid and Its Research Context

This compound is a significant monopyrrole compound produced through an alternative bacterial heme degradation pathway, distinct from the classical mammalian pathway that generates biliverdin. Recent research has revealed that certain pathogenic bacteria, including Escherichia coli O157:H7, utilize this alternative pathway to acquire essential iron from host heme sources during infection. The ChuS protein present in these bacteria catalyzes the cleavage of the heme moiety through a unique mechanism that differs fundamentally from canonical heme oxygenases employed by mammalian systems. This pathway represents a novel iron acquisition strategy in pathogenic bacteria and provides valuable insights into microbial adaptation mechanisms [1].

The degradation of heme to this compound occurs through a multi-step enzymatic process that involves distinctive intermediate compounds. Unlike the mammalian heme oxygenase system that requires molecular oxygen and electrons and produces biliverdin, carbon monoxide, and ferrous iron, the bacterial ChuS-catalyzed reaction utilizes hydrogen peroxide as a key reactant. This reaction proceeds through intermediate formation of a ferrous keto π neutral radical and ferric verdoheme before culminating in the cleavage of the porphyrin ring at adjacent meso-carbons. This unusual cleavage pattern results in the simultaneous production of this compound (a monopyrrole), a tripyrrole fragment, and non-heme iron in the ferric state (Fe(III)) [1]. This pathway represents an important microbial adaptation for survival in iron-limited host environments.

Table 1: Comparison of Heme Degradation Pathways

Characteristic Classical Mammalian Pathway Bacterial ChuS Pathway
Primary Enzyme Heme oxygenase ChuS protein
Key Cofactor Molecular oxygen (O₂) Hydrogen peroxide (H₂O₂)
Iron Product Ferrous iron (Fe²⁺) Ferric iron (Fe³⁺)
Porphyrin Products Biliverdin (linear tetrapyrrole) This compound (monopyrrole) + tripyrrole
Other Products Carbon monoxide (CO) Carbon monoxide (CO)

Experimental Protocols for this compound Identification

Sample Preparation and Heme Degradation Reaction

The following protocol outlines the procedure for generating this compound through bacterial heme degradation:

  • Recombinant Protein Expression: Clone the chuS gene from E. coli O157:H7 into an appropriate expression vector (e.g., pET series). Transform into E. coli BL21(DE3) cells and grow in LB medium containing appropriate antibiotics at 37°C with shaking until OD₆₀₀ reaches 0.6-0.8. Induce protein expression with 0.1-1.0 mM IPTG and incubate for 16-18 hours at 18°C [1].

  • Protein Purification: Harvest cells by centrifugation (6,000 × g, 20 min, 4°C) and resuspend in lysis buffer (20 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse cells by sonication or French press and clarify lysate by centrifugation (15,000 × g, 45 min, 4°C). Purify the ChuS protein using nickel-affinity chromatography with an imidazole gradient (20-500 mM) for elution. Dialyze against storage buffer (20 mM Tris-HCl, 100 mM NaCl, pH 8.0) and concentrate to 10-20 mg/mL [1].

  • Heme Degradation Assay: Prepare reaction mixtures containing 10-50 µM ChuS protein and 5-25 µM heme in degassed buffer. Initiate the reaction by adding hydrogen peroxide in molar equivalent to heme concentration. Incubate at 37°C for 1-2 hours under anaerobic conditions maintained using a glove box or sealed cuvettes. Monitor reaction progress spectrophotometrically by observing the shift from Soret peak at 410 nm (heme) to 670 nm (verdoheme intermediate) [1].

NMR Spectroscopy for this compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about this compound and its derivatives:

  • Sample Preparation: Extract this compound from completed degradation reactions using acidified ethyl acetate (0.1% formic acid) or chloroform:methanol (2:1 v/v) mixtures. Dry under nitrogen gas and dissolve in deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) at 5-10 mg/mL concentration. Transfer to standard NMR tubes [1].

  • ¹H NMR Parameters: Acquire spectra at 25°C using a 500-800 MHz spectrometer equipped with a cryoprobe for enhanced sensitivity. Use standard pulse sequences with 64-128 scans, 2-3 second acquisition time, and 1-2 second relaxation delay. Reference chemical shifts to tetramethylsilane (TMS) at 0 ppm or residual solvent peaks. Key characteristic signals for this compound include: pyrrole NH (δ 8.0-8.5 ppm), α-pyrrole protons (δ 6.0-6.5 ppm), and propionic acid side chain protons (δ 2.5-3.0 ppm) [1].

  • Two-Dimensional Experiments: Perform ¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton connectivity and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate proton and carbon chemical shifts. These experiments are essential for confirming the monopyrrole structure of this compound and distinguishing it from other heme degradation products [1].

Mass Spectrometric Analysis of Degradation Products

Mass spectrometry offers superior sensitivity for identifying this compound and related degradation fragments:

  • LC-MS Parameters: Separate degradation products using reverse-phase HPLC (C18 column, 2.1 × 100 mm, 1.8 µm) with mobile phase A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile). Use a linear gradient from 5% B to 95% B over 15-20 minutes at 0.2 mL/min flow rate. Maintain column temperature at 40°C and inject 5-10 µL of sample [1].

  • High-Resolution MS: Operate the mass spectrometer in positive electrospray ionization mode with the following settings: capillary voltage 3.0 kV, cone voltage 30 V, source temperature 120°C, desolvation temperature 350°C, cone gas flow 50 L/h, and desolvation gas flow 800 L/h. Acquire data in centroid mode from m/z 50-1000 with 1 second scan time. Calibrate using sodium formate or other appropriate standards. This compound exhibits a protonated molecular ion [M+H]⁺ at m/z 241.1 with characteristic fragment ions at m/z 197.1 (loss of CO₂) and m/z 169.1 (further loss of CO) [1].

  • Tripyrrole Detection: Identify the complementary tripyrrole product using the same LC-MS conditions. This compound shows a protonated molecular ion at m/z 543.2 with fragment ions consistent with a tripyrrole structure. Use tandem MS/MS with collision energies of 20-35 eV to obtain structural information through fragmentation patterns [1].

EPR Spectroscopy for Intermediate Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is essential for detecting paramagnetic intermediates in the heme degradation pathway:

  • Sample Preparation: Concentrate reaction intermediates by rapid freezing in liquid nitrogen at specific time points (30 seconds, 2 minutes, and 5 minutes after hydrogen peroxide addition). Use quartz EPR tubes and maintain samples at 77 K until analysis [1].

  • Spectroscopic Parameters: Acquire X-band EPR spectra at 4-10 K using a helium flow cryostat. Set microwave frequency to 9.38 GHz, microwave power to 2 mW, modulation frequency to 100 kHz, and modulation amplitude to 1 mT. Scan from 0 to 500 mT with 2 mT field resolution. Key intermediates identified include a ferrous keto π neutral radical (g-values ~6.8, 5.2, 2.0) and ferric verdoheme (g-values ~4.0, 2.0), which confirm the radical mechanism of porphyrin cleavage [1].

Bacterial Heme Degradation Pathway Visualization

The bacterial heme degradation pathway catalyzed by the ChuS protein involves a series of coordinated reactions that culminate in the production of this compound. The following diagram illustrates this unique pathway and highlights key intermediates and products:

G Heme Heme Heme_H2O2 Heme + H₂O₂ Heme->Heme_H2O2 ChuS Protein Catalysis FerrousKetoRadical Ferrous Keto π Neutral Radical Heme_H2O2->FerrousKetoRadical Single Electron Transfer FerricVerdoheme Ferric Verdoheme FerrousKetoRadical->FerricVerdoheme Oxidation Cleavage Porphyrin Ring Cleavage at Adjacent Meso-Carbons FerricVerdoheme->Cleavage HematinicAcid This compound (Monopyrrole) Cleavage->HematinicAcid Tripyrrole Tripyrrole Cleavage->Tripyrrole Fe3 Fe(III) Cleavage->Fe3 CO Carbon Monoxide Cleavage->CO

Diagram 1: Bacterial Heme Degradation Pathway Catalyzed by ChuS Protein. This pathway shows the key intermediates and products in the unique bacterial heme degradation process that yields this compound.

Experimental Workflow for this compound Analysis

The comprehensive analysis of this compound and related degradation products requires an integrated analytical approach. The following workflow provides a visual guide to the experimental procedures:

G SamplePrep Sample Preparation ChuS Expression & Purification Heme Degradation Reaction Extraction Product Extraction Organic Solvent Partitioning SamplePrep->Extraction EPR EPR Spectroscopy Intermediate Characterization SamplePrep->EPR Time-point Sampling NMR NMR Spectroscopy Structural Elucidation Extraction->NMR MS Mass Spectrometry Product Identification & Quantification Extraction->MS DataIntegration Data Integration Pathway Reconstruction NMR->DataIntegration MS->DataIntegration EPR->DataIntegration

Diagram 2: Experimental Workflow for Analysis of this compound and Degradation Products. This workflow outlines the integrated analytical approach required for comprehensive characterization of heme degradation products.

Research Implications and Future Applications

The discovery and characterization of this compound as a bacterial heme degradation product has significant implications for multiple research fields. In infectious disease research, understanding this alternative iron acquisition pathway provides potential targets for novel antimicrobial strategies against pathogenic bacteria like E. coli O157:H7. The ChuS protein and its unique catalytic mechanism represent a promising target for therapeutic intervention that could disrupt bacterial iron homeostasis without affecting human heme metabolism. Additionally, the characterization of this compound and its tripyrrole counterpart offers new insights into porphyrin chemistry and alternative degradation pathways that diverge from the well-established mammalian systems [1].

From a methodological perspective, the protocols established for this compound analysis provide researchers with robust tools for investigating bacterial heme degradation in various contexts. The integrated approach combining NMR, mass spectrometry, and EPR spectroscopy offers a comprehensive strategy for characterizing complex biological degradation pathways. These methods could be adapted for studying heme metabolism in other bacterial species or even in eukaryotic systems where alternative heme degradation pathways may exist. Furthermore, the identification of this compound opens new avenues for diagnostic applications, as this compound or its derivatives could serve as biomarkers for specific bacterial infections [1].

Table 2: Key Analytical Techniques for this compound Characterization

Technique Application Key Information Obtained Critical Parameters
Stopped-Flow UV-Vis Spectrometry Reaction kinetics monitoring Intermediate formation and conversion rates Anaerobic conditions, millisecond time resolution
NMR Spectroscopy Structural elucidation Molecular structure, pyrrole ring substitution pattern Deuterated solvents, 500+ MHz field strength
Mass Spectrometry Product identification Molecular mass, structural fragments through fragmentation High-resolution accuracy (<5 ppm), LC separation
EPR Spectroscopy Intermediate characterization Identification of paramagnetic species Low temperature (4-10 K), specific g-values

Conclusion

The comprehensive analysis of this compound degradation products requires a multidisciplinary approach that integrates biochemical, spectroscopic, and computational methods. The protocols outlined in this document provide researchers with detailed methodologies for identifying and characterizing this compound and related compounds derived from bacterial heme degradation. The unique cleavage mechanism of the ChuS protein, resulting in the simultaneous production of a monopyrrole (this compound) and a tripyrrole fragment, represents a significant divergence from classical heme oxygenase pathways and offers exciting opportunities for future research in microbial metabolism and host-pathogen interactions. As research in this field advances, these analytical protocols will facilitate deeper understanding of bacterial iron acquisition mechanisms and potentially contribute to the development of novel antimicrobial strategies targeting these essential pathways.

References

Comprehensive Application Notes and Protocols: HPLC Analysis of Hematinic Iron-Saccharidic Complexes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Hematinic iron-saccharidic complexes, such as iron-sucrose (ferric saccharate) and sodium ferric gluconate, are essential parenteral drugs used to treat iron deficiency anemia [1] [2]. These complex macromolecular structures require rigorous analytical characterization to ensure their safety, efficacy, and quality. The inherent complexity and heterogeneity of these complexes present significant challenges for analysis. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful technique for the separation and quantification of these iron-carbohydrate complexes and the identification of potential impurities or degradation products [1] [3].

This document provides detailed application notes and standardized protocols for the sample preparation and HPLC analysis of hematinic iron-saccharidic complexes. The methodologies outlined herein are designed to support drug development professionals and analytical scientists in quality control (QC) and research and development (R&D) settings. The protocols focus on achieving high-resolution separation, accurate quantification, and comprehensive characterization of the active pharmaceutical ingredient (API) and its related substances, aligning with regulatory requirements for pharmaceutical development [4] [5].

Key Principles of Analysis

Analyzing metal-complexed pharmaceuticals like hematinic agents requires specific considerations. A fundamental principle involves the derivatization of the target ligand with a metal ion to form a single, homogeneous complex suitable for chromatographic analysis. This approach mitigates issues such as speciation peaks and bridging often caused by complexation with residual metallic ions in the HPLC system [4]. For instance, pre-column derivatization with ferric chloride (FeCl₃) can convert a chelator into a uniform iron-complex, enabling consistent detection and analysis [4].

Furthermore, the analysis must account for the polydisperse nature of these complexes, meaning they consist of molecules with varying molecular weights. Techniques such as size-exclusion chromatography (SEC) or gel permeation chromatography (GPC) coupled with multiple detection systems are often employed. These methods separate components based on their hydrodynamic volume, allowing for the determination of molecular weight distributions and the identification of smaller, potentially labile iron species or free saccharide components [1] [3].

Sample Preparation and Purification Protocols

Proper sample preparation is critical for obtaining reliable and reproducible HPLC results. The following protocols detail the steps for purifying and preparing hematinic iron-saccharidic complexes for analysis.

Purification via Column Chromatography

Initial purification of the crude reaction mixture is essential to remove byproducts, unreacted starting materials, and low-molecular-weight impurities.

  • Objective: To isolate the purified hematinic iron-saccharidic complex from synthesis byproducts.
  • Principle: Separation based on molecular size and ionic interactions.
  • Materials:
    • Chromatography Media: Size-exclusion gels (e.g., Sephadex) or ion-exchange resins.
    • Eluents: Aqueous buffers (e.g., sodium chloride solutions, ammonium acetate) or water [1] [3].
    • Equipment: Glass chromatography column, fraction collector, UV-Vis spectrophotometer.
  • Procedure:
    • Column Packing: Pack the selected chromatography media into a glass column according to the manufacturer's instructions to create a uniform bed.
    • Equilibration: Equilibrate the column with at least 5 column volumes of the chosen eluent (e.g., water or a dilute saline solution).
    • Sample Loading: Load a defined volume of the crude iron-saccharidic reaction mixture onto the top of the column.
    • Elution: Initiate elution with the chosen mobile phase and collect fractions automatically or manually.
    • Monitoring: Monitor the eluent spectrophotometrically (e.g., at 280-300 nm for iron-oxo aggregates) to detect the iron-complex peak [3].
    • Pooling: Pool the fractions containing the desired iron-saccharidic complex, as identified by a consistent UV profile and iron content analysis.
    • Concentration: Concentrate the pooled fractions using lyophilization (freeze-drying) or ultrafiltration to obtain a solid or concentrated liquid product [1] [3].
Sample Preparation for HPLC Analysis

The purified complex must be properly prepared and derivatized prior to HPLC injection.

  • Objective: To create a stable, homogeneous sample solution suitable for HPLC analysis.
  • Materials:
    • Purified hematinic complex (lyophilized powder or concentrated solution)
    • Diluent: A mixture of acetonitrile and water (e.g., 20:80, v/v) containing 0.25% formic acid and 0.3 mg/mL ferric chloride (FeCl₃). The formic acid prevents hydrolysis of the iron, while FeCl₃ ensures complete complex formation [4].
    • Solvent: High-purity water, acetonitrile (HPLC grade).
    • Equipment: Analytical balance, ultrasonic bath, volumetric flasks, syringe filters (0.22 µm or 0.45 µm pore size).
  • Procedure:
    • Weighing: Accurately weigh a quantity of the lyophilized hematinic complex (or measure a volume of the concentrated solution) equivalent to about 0.25 mg/mL of the final concentration in a volumetric flask [4].
    • Dissolution: Dilute to volume with the specified diluent.
    • Derivatization: Heat the sample solution at 40°C for 2 hours to promote complete and homogeneous iron-complex formation [4].
    • Clarification: After cooling to room temperature, filter the solution through a 0.22 µm membrane filter to remove any particulate matter that could damage the HPLC system or column.
    • The sample is now ready for HPLC injection.

HPLC Method Development and Optimization

Developing a robust HPLC method requires systematic optimization of critical parameters. The following workflow and table summarize the key steps and considerations.

Start Start: HPLC Method Development Column 1. Column Selection C18 or specialized SEC column Start->Column MobilePhase 2. Mobile Phase Buffer pH, organic modifier Column->MobilePhase Gradient 3. Gradient Elution From low to high organic % MobilePhase->Gradient Detection 4. Detection UV-Vis/PDA at 280-300 nm Gradient->Detection Validation 5. Method Validation ICH Guidelines Detection->Validation

Table 1: Key Parameters for HPLC Method Optimization

Parameter Objective Recommended Conditions Rationale
Column Achieve optimal separation Agilent Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent [4] [5]. For size analysis, use SEC columns (e.g., TSK-Gel). C18 provides good retention for complexes; SEC separates by molecular size.
Mobile Phase Maintain stability & peak shape Buffer: 10 mM Ammonium Formate, pH 4.6 with 0.02% formic acid [4]. Organic: Acetonitrile. Acidic buffer stabilizes the iron complex and suppresses silanol interactions.
Elution Mode Resolve complex from impurities Gradient Elution: Start with 6% B, ramp to 28% B over 30 min, then to 100% B for cleaning [4]. Effective for separating the main active from saccharide byproducts and degradants.
Flow Rate Balance efficiency & time 1.0 mL/min (isocratic or gradient) [4] [5]. Standard flow rate for 4.6 mm i.d. columns providing good efficiency.
Detection Sensitive quantification UV-Vis/PDA: 280 nm - 300 nm [3] [4]. Iron-core aggregates absorb in this UV range.
Column Temperature Ensure reproducibility 25°C (ambient temperature) [5]. Provides consistent retention times.

Analytical Characterization and Quality Control

A multi-faceted analytical approach is crucial for fully characterizing hematinic complexes. The table below outlines primary and secondary techniques used for quality control, many of which can be coupled with HPLC.

Table 2: Analytical Techniques for Hematinic Complex Characterization

Technique Application Key Measurable Parameters
HPLC with Derivatization [4] Assay, Purity, Impurity Profiling Percentage of main complex, related substances, degradation products.
Size-Exclusion Chromatography (SEC) [1] Molecular Size Distribution Apparent molecular weight, polydispersity, presence of free iron or saccharides.
Laser Light Scattering [1] Absolute Molecular Weight Weight-average molecular weight (Mw), root-mean-square radius.
High-Performance Liquid Chromatography (HPLC) General quantification and separation Purity, identity, and stability of the complex [3].
Liquid Chromatography-Mass Spectrometry (LC-MS) [4] Structural Identification Molecular weight of complexes and impurities, degradation pathway elucidation.
UV-Vis Spectroscopy [3] Iron Core Characterization Absorption profile, quantification of specific iron species.

Stability-Indicating Methods and Forced Degradation

Forced degradation studies are mandatory to demonstrate the stability-indicating capability of the HPLC method and to understand the degradation pathways of the drug substance.

  • Objective: To validate that the analytical method can reliably detect and quantify the active ingredient in the presence of its degradation products.
  • Protocol:
    • Acidic Hydrolysis: Treat the sample with 0.1 M HCl at room temperature for several hours [5].
    • Basic Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for several hours [5].
    • Oxidative Degradation: Expose the sample to 3% hydrogen peroxide (H₂O₂) at room temperature [4].
    • Photodegradation: Expose the solid drug substance and solution to UV and visible light (e.g., as per ICH Q1B Option 2) in an environmental chamber [4].
    • Thermal Degradation: Heat the solid drug substance at elevated temperatures (e.g., 40-60°C).
  • Analysis: After stress treatment, prepare samples using the standard protocol and analyze them using the developed HPLC method. The method is considered stability-indicating if it successfully resolves the main peak from all degradation peaks and demonstrates specificity and selectivity [5].

Troubleshooting and Best Practices

  • Peak Tailing or Broadening: This can be caused by metal contamination on the column. Use a chelating agent in the mobile phase or a dedicated metal-scavenging column in the flow path. Ensure the mobile phase pH is optimized to minimize silanol interactions [4].
  • Irreproducible Retention Times: This often results from incomplete complex formation or instability of the derivatized complex. Strictly adhere to the derivatization protocol (heating time and temperature) and ensure the diluent is freshly prepared [4].
  • High Backpressure: Filter all mobile phases and samples through 0.22 µm filters. Avoid abrupt changes in mobile phase composition, especially with high-organic content.
  • Low Recovery: If the complex does not dissolve completely or precipitates in the HPLC line, ensure the diluent composition is correct. The presence of formic acid and a specific organic-to-aqueous ratio is critical for solubility [4].

Conclusion

The HPLC protocols and application notes detailed herein provide a comprehensive framework for the sample preparation, analysis, and characterization of hematinic iron-saccharidic complexes. The critical steps of sample purification, derivatization with ferric chloride, and analysis using a stability-indicating gradient HPLC method are essential for obtaining reliable data that meets regulatory standards. By following these standardized procedures, researchers and quality control professionals can ensure the consistent production of safe and effective hematinic pharmaceutical products.

References

Comprehensive Analysis of Hematinic Acid Stability: Storage Protocols and Degradation Kinetics

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction

Hematinic acid (4,5-dimethyl-3-[(1S,2S)-1,2,3,4-tetrahydro-2,3,4-trihydroxy-1-methylbutyl]-1H-pyrrole-2-carboxylic acid) represents a critical degradation product of heme-containing compounds with significant implications in pharmaceutical development and forensic paleontology. This maleimide derivative emerges from the oxidative cleavage of the tetrapyrrole ring structure of heme under various environmental conditions. Understanding its stability profile and degradation kinetics is essential for researchers working with hematinic formulations, forensic scientists analyzing biological specimens, and drug development professionals ensuring product shelf-life.

The molecular instability of hematinic compounds presents substantial challenges across multiple scientific disciplines. In pharmaceutical development, hematinic agents including iron supplements, vitamin B12, and folate are prone to degradation under suboptimal storage conditions, potentially compromising therapeutic efficacy. Recent studies utilizing the CRESS checklist (Checklist for Reporting Stability Studies) have highlighted significant gaps in our understanding of pre-analytical stability for these compounds, with particular relevance to clinical laboratory testing [1] [2]. Meanwhile, research in molecular taphonomy has revealed that this compound can serve as a diagnostic biomarker in fossilized specimens, providing insights into preservation conditions over geological timescales [3].

This application note synthesizes current evidence regarding this compound stability, providing detailed experimental protocols, degradation kinetics data, and evidence-based storage recommendations to support research and development activities. By integrating quantitative stability assessments with practical methodological guidance, we aim to establish standardized approaches for handling and analyzing this labile compound across diverse application scenarios.

Stability Factors & Degradation Kinetics

The stability of this compound and its precursor molecules is governed by a complex interplay of environmental factors and molecular susceptibilities. Evidence from controlled stability studies indicates that hematinic compounds exhibit markedly different degradation profiles depending on storage conditions, with profound implications for analytical accuracy and product formulation.

Table 1: Stability of Hematinic Compounds Under Various Storage Conditions

Compound Storage Condition Stability Duration Key Degradation Factors
This compound Aqueous solution, H₂O₂ Half-life: 1 minute Oxidative cleavage
This compound Anaerobic reductive Half-life: 9.5 days Oxygen exposure
Heme (as hemin) Alkaline pH (8-10) Variable pH-dependent demetalation
Vitamin B12 Room temperature, whole blood ≤24 hours Temperature, light exposure
Folate Room temperature, whole blood ≤7 hours Temperature, oxidative environment
Ferritin Room temperature, whole blood ≤24 hours Proteolytic degradation

Controlled investigations into pre-analytical stability reveal that whole blood samples for haematinics testing demonstrate variable stability at room temperature, with folate and phosphate showing particularly time-sensitive degradation profiles [1]. Vitamin B12 and ferritin exhibit superior stability, maintaining acceptable levels for up to 24 hours in whole blood, while iron measurements remain reliable for at least 12 hours under similar conditions [1]. When processed serum is refrigerated, lactate dehydrogenase (LDH), folate, and vitamin B12 demonstrate acceptable stability for up to 72 hours, highlighting the critical importance of prompt centrifugation and temperature control in laboratory practice [1].

The kinetic behavior of vitamin degradation in various matrices provides important insights into this compound stability. Studies conducted in enteral feeding formulas demonstrate that vitamin degradation generally follows first-order kinetics, with rate constants exhibiting temperature dependence described by the Arrhenius equation [4]. Similarly, research on coconut powder fortified with functionally active compounds revealed that vitamin degradation accelerates with increased storage temperature, while anaerobic conditions (N₂ packaging) significantly prolong stability [5]. These findings establish that molecular degradation of hematinics shares common kinetic principles across diverse biological and synthetic matrices.

Table 2: Kinetic Parameters for Vitamin Degradation in Various Matrices

Matrix Vitamin Temperature Rate Constant (k) Half-life Activation Energy (Ea)
Enteral formula Vitamin A 30°C 0.0129 month⁻¹ 53.7 months 64.8 kJ/mol
Enteral formula Vitamin B1 30°C 0.0172 month⁻¹ 40.3 months 52.1 kJ/mol
Enteral formula Vitamin C 30°C 0.0375 month⁻¹ 18.5 months 71.6 kJ/mol
Coconut powder Vitamin C 35°C 0.158 month⁻¹ 4.4 months 68.4 kJ/mol
Coconut powder Vitamin E 35°C 0.087 month⁻¹ 8.0 months 72.9 kJ/mol

Beyond chemical degradation, the bioavailability of hematinic compounds represents another dimension of stability with clinical relevance. Heme iron demonstrates significantly superior intestinal absorption (15-35%) compared to non-heme iron (2-20%), with absorption influenced by dietary factors such as ascorbic acid (enhancer) and phytates or polyphenols (inhibitors) [6]. This bioavailability profile further complicates the stabilization of functional hematinic formulations for clinical application.

Degradation Pathways & Mechanisms

The degradation of heme to this compound proceeds through several well-characterized chemical pathways influenced by environmental conditions. Under strong oxidizing conditions (e.g., in the presence of H₂O₂), heme undergoes rapid oxidative cleavage at the α-methine bridge, resulting in the formation of biliverdin intermediates that subsequently degrade to this compound and other pyrrole derivatives [3]. This pathway demonstrates remarkable acceleration under acidic conditions and in the presence of peroxidase enzymes.

The iron cation coordinated within the heme structure plays a crucial role in degradation kinetics. Comparative studies with protoporphyrin IX (the metal-free analog of heme) reveal significantly enhanced stability, confirming that the redox-active iron center catalyzes its own degradation through Fenton-type reactions [3]. This metal-dependent instability presents particular challenges for pharmaceutical formulations containing iron-based hematinics, necessitating specialized chelation strategies and antioxidant protection.

Under anaerobic reductive conditions, heme degradation follows an alternative pathway that bypasses this compound formation, instead yielding a distinct profile of reduction products with preserved tetrapyrrole architecture [3]. This pathway becomes particularly relevant in fossilization environments where oxygen limitation promotes unusual preservation of labile organic molecules. The redox potential and pH conditions therefore serve as critical determinants not only of degradation rate but also of the specific reaction trajectory.

G Heme Heme Hydroxyhemin Hydroxyhemin Heme->Hydroxyhemin Oxidation α-methine bridge Verdoheme Verdoheme Hydroxyhemin->Verdoheme Further oxidation Biliverdin Biliverdin Verdoheme->Biliverdin Ring opening Propentdyopents Propentdyopents Biliverdin->Propentdyopents Oxidative cleavage HematinicAcid HematinicAcid Propentdyopents->HematinicAcid Final oxidation

Figure 1: Heme to this compound Degradation Pathway. This diagram illustrates the progressive oxidative cleavage of the tetrapyrrole ring structure under oxidizing conditions, culminating in the formation of this compound as a terminal degradation product.

Recent investigations in molecular taphonomy have further elucidated heme degradation mechanisms under simulated fossilization conditions. These studies demonstrate that heme can persist for extended periods in anoxic environments with neutral to mildly alkaline pH, consistent with its recovery from well-preserved fossil specimens dating to the Cretaceous period [3]. The emerging understanding of heme diagenesis provides valuable insights for designing stabilization strategies that mimic these preservation-favoring environments.

Experimental Protocols

Stability Study Design

Comprehensive assessment of this compound stability requires a systematic approach incorporating appropriate experimental designs, controlled storage conditions, and validated analytical techniques. The following protocol outlines a standardized methodology for evaluating hematinic stability under various storage scenarios:

Materials and Reagents:

  • Standard reference materials: this compound, hemin, protoporphyrin IX
  • Appropriate biological matrices (serum, whole blood, tissue homogenates)
  • Stabilization reagents: antioxidants, chelating agents, protease inhibitors
  • Solvents: HPLC-grade methanol, acetonitrile, aqueous buffers
  • Storage containers: amber vials, cryogenic tubes, anaerobic chambers

Storage Condition Assessment:

  • Prepare identical aliquots of hematinic standard solutions or fortified biological matrices
  • Distribute across predetermined storage conditions:
    • Temperature: -80°C, -20°C, 4°C, room temperature, 37°C
    • Atmosphere: aerobic, anaerobic (N₂ atmosphere), oxidative (H₂O₂ supplemented)
    • pH range: 5.0, 7.4, 9.0 using appropriate buffer systems
  • Remove triplicate samples at predetermined timepoints (0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120 hours)
  • Immediately stabilize samples using appropriate methods (snap-freezing, acidification, antioxidant addition)
  • Analyze using validated HPLC-MS/MS methods as described below

Data Collection Parameters:

  • Record precise environmental conditions (temperature, light exposure, humidity)
  • Document any visual changes (precipitation, color modification)
  • Monitor concentration changes relative to baseline values
  • Calculate percentage recovery at each timepoint

This experimental framework aligns with the CRESS checklist requirements for comprehensive stability study reporting, facilitating inter-laboratory reproducibility and data comparison [1] [2].

HPLC-MS/MS Analysis of this compound

Sample Preparation:

  • Protein Precipitation: Add 300μL of ice-cold methanol to 100μL of biological sample, vortex for 30 seconds, and centrifuge at 14,000 × g for 10 minutes
  • Solid-Phase Extraction: Transfer supernatant to pre-conditioned C18 SPE cartridges, wash with 5% methanol, elute with 80% methanol containing 0.1% formic acid
  • Concentration: Evaporate eluent under gentle nitrogen stream at 30°C, reconstitute in 100μL mobile phase A
  • Filtration: Pass through 0.22μm nylon membrane prior to injection

Chromatographic Conditions:

  • Column: C18 reversed-phase (2.1 × 100 mm, 1.8μm particle size)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: 5% B (0-1 min), 5-95% B (1-10 min), 95% B (10-12 min), 95-5% B (12-13 min)
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5μL

Mass Spectrometric Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Nebulizer Gas: Nitrogen, 35 psi
  • Drying Gas: Nitrogen, 10 L/min, 300°C
  • Capillary Voltage: 3500V
  • Scan Type: Multiple reaction monitoring (MRM)
  • This compound Transitions: 285.1 → 239.1 (quantifier), 285.1 → 167.1 (qualifier)
  • Collision Energies: 15eV and 25eV respectively

Quality Control:

  • Process calibration standards (0.5-100 ng/mL) alongside experimental samples
  • Include system suitability tests before each analytical batch
  • Monitor retention time stability (±5% acceptable range)
  • Evaluate matrix effects using post-extraction spiking

G SampleCollection SampleCollection StorageConditions StorageConditions SampleCollection->StorageConditions Immediate stabilization SamplePreparation SamplePreparation StorageConditions->SamplePreparation Controlled timepoints ChromatographicSeparation ChromatographicSeparation SamplePreparation->ChromatographicSeparation Extraction cleanup MassSpectrometricDetection MassSpectrometricDetection ChromatographicSeparation->MassSpectrometricDetection Compound separation DataAnalysis DataAnalysis MassSpectrometricDetection->DataAnalysis MRM detection StabilityAssessment StabilityAssessment DataAnalysis->StabilityAssessment Kinetic modeling

Figure 2: Experimental Workflow for this compound Stability Assessment. This diagram outlines the comprehensive methodology from sample collection through data analysis for evaluating this compound stability under various storage conditions.

Data Analysis & Kinetic Modeling

Robust analysis of hematinic stability data requires appropriate mathematical modeling to extract meaningful kinetic parameters and predict degradation under untested conditions. The following approaches facilitate comprehensive stability assessment:

Degradation Kinetic Modeling:

  • Order of Reaction Determination:

    • Plot concentration (C) versus time (zero-order)
    • Plot natural logarithm of concentration (ln C) versus time (first-order)
    • Plot reciprocal concentration (1/C) versus time (second-order)
    • Select model with best linear fit (highest R² value)
  • Rate Constant Calculation:

    • For first-order kinetics: ln(Ct/C₀) = -kt
    • Where Ct is concentration at time t, C₀ is initial concentration, k is rate constant
    • Determine slope of ln(C) versus time plot to calculate k
  • Half-Life Determination:

    • For first-order kinetics: t₁/₂ = 0.693/k
    • Calculate confidence intervals for half-life estimates using error propagation

Temperature Dependence Analysis:

  • Arrhenius Equation Application:

    • k = A·exp(-Ea/RT)
    • Where k is rate constant, A is pre-exponential factor, Ea is activation energy, R is gas constant, T is absolute temperature
    • Plot ln(k) versus 1/T to determine Ea from slope (-Ea/R)
  • Shelf-Life Prediction:

    • Use accelerated stability data to predict room temperature stability
    • Apply Q₁₀ rule: degradation rate increases 2-4 fold per 10°C temperature increase
    • Calculate shelf-life at various storage temperatures

Statistical Analysis:

  • Perform replicate measurements (n ≥ 3) at each timepoint
  • Calculate mean ± standard deviation for percentage recovery
  • Apply appropriate statistical tests (ANOVA with post-hoc testing) to identify significant differences between storage conditions
  • Establish acceptance criteria based on clinical requirements (typically ±10% deviation from baseline)

Implementation of these analytical approaches enables researchers to transform raw stability data into predictive models that support formulation optimization, storage protocol development, and expiration dating.

Storage & Handling Recommendations

Based on comprehensive analysis of degradation kinetics and stability studies, the following evidence-based recommendations ensure optimal preservation of hematinic compounds:

Short-Term Storage (≤30 days):

  • Temperature: -20°C or below for liquid matrices, 4°C for lyophilized preparations
  • Atmosphere: Inert gas packaging (N₂ purge) for oxygen-sensitive compounds
  • Light Protection: Amber containers or foil wrapping to prevent photodegradation
  • Matrix Considerations: Immediate centrifugation of whole blood samples with serum separation within 7 hours for folate and LDH analysis [1]

Long-Term Storage (>30 days):

  • Temperature: -80°C with temperature monitoring and alarm systems
  • Container Selection: Cryogenic vials with silicone O-rings for secure sealing
  • Freeze-Thaw Management: Single-use aliquots to minimize degradation from repeated freezing/thawing cycles
  • Stability Monitoring: Periodic quantification of reference standards to confirm integrity

Analytical Considerations:

  • Process Immediately: Vitamin B12 and folate analyses within 24 hours of collection [2]
  • Refrigerated Serum: Acceptable stability for LDH, folate, and vitamin B12 for up to 72 hours at 4°C [1]
  • Antioxidant Protection: Addition of ascorbic acid (0.1%) or butylated hydroxytoluene (0.01%) for oxidation-prone analytes
  • Quality Control: Regular analysis of standard reference materials to monitor analytical performance

These recommendations are particularly crucial for clinical laboratory practice where pre-analytical variability can significantly impact patient results. Implementation of standardized protocols across all processing stages minimizes degradation-related inaccuracies in hematinic assessment.

Conclusion

This compound stability represents a complex interplay of chemical susceptibility, environmental factors, and matrix effects. This application note has synthesized current evidence regarding degradation kinetics, established standardized protocols for stability assessment, and provided evidence-based recommendations for storage and handling. The profound instability of hematinic compounds under oxidative conditions necessitates rigorous environmental control throughout analysis and storage.

Future directions in hematinic stability research should focus on advanced stabilization technologies including nanoencapsulation, molecular imprinting for selective protection, and development of novel antioxidant systems specifically designed for tetrapyrrole-containing compounds. Additionally, further investigation of the structure-stability relationship across hematinic analogs may identify molecular modifications that enhance resistance to degradation while maintaining biological activity.

The protocols and recommendations presented herein provide a foundation for standardized stability assessment across research, clinical, and pharmaceutical development settings. By implementing these evidence-based approaches, professionals can ensure analytical accuracy, product stability, and reliable results in hematinic-related investigations.

References

Application Notes and Protocols: Monitoring Heme Degradation via Hematinic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Heme, the iron-containing prosthetic group of hemoglobin, is essential for oxygen transport. Its degradation under various physiological and pathophysiological conditions produces specific molecular signatures, among which hematinic acid (a maleimide derivative) is a significant biomarker. This is particularly relevant in conditions involving intravascular hemolysis or significant oxidative stress, where massive hemoglobin release leads to labile heme in the bloodstream, promoting prothrombotic and proinflammatory events [1]. Monitoring this compound provides a window into these processes, offering insights for diagnostic applications and drug development, especially for hemolytic anemias and related disorders [2].

The following sections provide a detailed experimental framework for analyzing heme degradation and quantifying this compound. We include validated protocols for sample preparation, analytical techniques, and data interpretation, supplemented with workflow visualizations and comparative tables to streamline laboratory implementation.

Background and Significance

Heme Degradation Pathway to this compound

Under strong oxidative conditions (e.g., in the presence of H₂O₂), heme degrades via pathways distinct from the enzymatic cleavage by heme oxygenase. This non-enzymatic degradation involves ring cleavage of the tetrapyrrole structure, leading to the formation of propentdyopents and finally, this compound (C₇H₇NO₃) and methylvinylmaleimide [2]. The iron cation in heme plays a catalytic role in this degradation, making hemin (Fe³⁺) less stable than its metal-free counterpart, protoporphyrin IX [2]. The detection of this compound is thus a direct indicator of oxidative heme degradation, which can occur in contexts ranging from fossilization to modern clinical conditions like hemolysis.

The diagram below illustrates the key degradation pathway.

heme_degradation Heme Heme High-Valent Iron Complex High-Valent Iron Complex Heme->High-Valent Iron Complex Oxidation (H2O2) Glycol Intermediate Glycol Intermediate High-Valent Iron Complex->Glycol Intermediate Glycol Formation Formyl Pyrrole Derivative Formyl Pyrrole Derivative Glycol Intermediate->Formyl Pyrrole Derivative Further Oxidation Iron(III) Biliverdin Iron(III) Biliverdin Formyl Pyrrole Derivative->Iron(III) Biliverdin Hydration & Attack Propentdyopents Propentdyopents Iron(III) Biliverdin->Propentdyopents Ring Cleavage This compound This compound Propentdyopents->this compound Final Oxidation Methylvinylmaleimide Methylvinylmaleimide Propentdyopents->Methylvinylmaleimide Final Oxidation

Figure 1: The chemical degradation pathway of heme to this compound under oxidative conditions. Key intermediates include a high-valent iron complex and propentdyopents, culminating in the formation of this compound and methylvinylmaleimide [2].

Analytical Methods for Heme and this compound

Overview of Quantitative Techniques

The accurate quantification of heme and its degradation products, including this compound, is fundamental. Multiple techniques can be employed, each with distinct advantages and limitations. No single method perfectly differentiates between protein-bound heme (e.g., in hemoglobin) and labile heme in one step, which complicates clinical diagnosis of hemolysis [1]. The following table summarizes the primary methods available.

Table 1: Comparison of analytical methods for heme and hemoglobin quantification [1].

Method Principle Linear Range Key Applications Limitations
Pyridine Hemochromogen Assay Spectroscopic detection of reduced heme-pyridine complex ~0.02–45 µM (heme) General heme quantification Does not distinguish heme types
Apo-horseradish Peroxidase Assay Enzymatic reconstitution and activity measurement ~0.02–45 µM (heme) Specific, sensitive heme detection Complex procedure; enzyme stability
UV/Vis Spectroscopy Absorption spectroscopy of Soret band ~0.02–45 µM (heme) Rapid, direct measurement Interference from other chromophores
HPLC with DAD/UV-Vis Chromatographic separation with optical detection ~0.02–45 µM (heme) Profiling complex mixtures Requires calibration standards
Mass Spectrometry (MS) High-resolution mass detection and fragmentation ~0.02–45 µM (heme) Definitive identification and quantification Expensive; requires expertise
Harboe Method Spectrophotometric hemoglobin assay ~0.002–17 µM (Hb) Direct hemoglobin measurement Potential interference from labile heme
A Novel Combined Spectroscopic Approach

To overcome the limitation of differentiating between hemoglobin-bound heme and labile heme, a novel combined approach using two spectroscopic methods has been developed. This strategy is presented as an easy-to-use tool for determining hemoglobin and labile heme levels in plasma samples, significantly improving the diagnosis of intravascular hemolysis [1]. The general workflow for this approach is outlined below.

analytical_workflow Start Plasma Sample Step1 Protein Precipitation & Filtration Start->Step1 Step2 Analyze Filtrate (Method A: Labile Heme) Step1->Step2 Step3 Analyze Supernatant (Method B: Total Heme/Hb) Step1->Step3 Step4 Data Integration & Calculation Step2->Step4 Step3->Step4 End Report: Labile Heme & Hb-bound Heme Step4->End

Figure 2: Experimental workflow for the combined spectroscopic analysis of labile heme and hemoglobin in plasma samples. This approach integrates data from two methods to provide a more complete picture of the hemolytic state [1].

Detailed Experimental Protocols

Protocol 1: Inducing and Monitoring Heme Degradation for this compound Analysis

This protocol simulates oxidative heme degradation in a laboratory setting to generate and analyze this compound, based on molecular taphonomy studies [2].

4.1.1 Materials and Reagents

  • Hemin chloride (≥95% purity)
  • Hydrogen peroxide (H₂O₂, 30% solution)
  • Ammonium acetate buffer (100 mM, pH 7.0)
  • Methanol, Acetonitrile (HPLC grade)
  • Deionized water
  • Heating block or water bath

4.1.2 Procedure

  • Solution Preparation: Prepare a 1 mM stock solution of hemin chloride in DMSO. Prepare a 100 mM H₂O₂ working solution in ammonium acetate buffer.
  • Degradation Reaction: In a 1.5 mL microcentrifuge tube, mix 100 µL of hemin stock solution with 800 µL of ammonium acetate buffer. Initiate the reaction by adding 100 µL of the 100 mM H₂O₂ solution. Mix vigorously.
  • Incubation: Incubate the reaction mixture at 70°C for 1 hour in a heating block. Note: The half-life of hemin under these oxidative conditions is extremely short (approximately 1 minute) [2].
  • Reaction Quenching: Cool the tube on ice for 5 minutes.
  • Sample Preparation for HPLC: Centrifuge the reaction mixture at 14,000 × g for 10 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

4.1.4 Safety Notes

  • Perform reactions involving H₂O₂ in a fume hood.
  • Wear appropriate personal protective equipment (lab coat, gloves, safety glasses).
Protocol 2: HPLC-MS/MS Analysis of this compound

This protocol describes the identification and quantification of this compound from degradation reaction mixtures [2].

4.2.1 Materials and Instrumentation

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)
  • Analytical column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
  • Solvent A: 0.1% Formic acid in water
  • Solvent B: 0.1% Formic acid in acetonitrile

4.2.2 HPLC-MS/MS Method Parameters

  • Column Temperature: 40 °C
  • Injection Volume: 5 µL
  • Flow Rate: 0.3 mL/min
  • Gradient Program:
    • 0-2 min: 5% B
    • 2-15 min: 5% B to 95% B (linear gradient)
    • 15-18 min: Hold at 95% B
    • 18-20 min: 95% B to 5% B (re-equilibration)
  • MS Detection: ESI-negative mode
  • MRM Transitions for this compound (C₇H₇NO₃): 153 → 109 (quantifier), 153 → 81 (qualifier)

4.2.3 Data Analysis

  • Identify this compound based on its retention time and the ratio of its MRM transitions, comparing against a pure standard if available.
  • Quantification can be performed using an external calibration curve constructed from known concentrations of this compound.

Applications in Drug Development and Research

Evaluating Anti-Anemic Therapies

Monitoring heme degradation and this compound formation is highly relevant for developing and testing anti-anemic therapies. For instance, in vivo models of hemolytic anemia, often induced by phenylhydrazine (PHZ), are used to evaluate novel compounds. PHZ causes oxidative damage to red blood cells, leading to hemolysis and heme release [3]. Effective therapeutic candidates should demonstrate the ability to restore hematological parameters (RBC, Hb, HCT) and potentially reduce markers of excessive heme degradation.

Network pharmacology approaches can identify active constituents in traditional medicines (e.g., steamed Panax notoginseng) and predict their targets, such as mitochondrial ferrochelatase (FECH), a key enzyme in heme biosynthesis [4]. Validating these predictions involves measuring downstream products like heme and related parameters in anemic mouse models [4].

Application in Polyherbal Formulation Development

Natural products are a rich source of antioxidants that can mitigate oxidative stress contributing to anemia [3]. The following workflow integrates multiple techniques for developing a polyherbal formulation (PHF) with anti-anemic potential, which implicitly involves modulating heme metabolism.

drug_development Molecular Docking Molecular Docking Formulation Development Formulation Development Molecular Docking->Formulation Development Identifies active constituents & targets Phytochemical Analysis (HPTLC) Phytochemical Analysis (HPTLC) Formulation Development->Phytochemical Analysis (HPTLC) Confirms key compounds (e.g., ellagic acid) In-Vivo Validation\n(Anemic Rat Model) In-Vivo Validation (Anemic Rat Model) Phytochemical Analysis (HPTLC)->In-Vivo Validation\n(Anemic Rat Model) PHF administration Hematological Analysis Hematological Analysis In-Vivo Validation\n(Anemic Rat Model)->Hematological Analysis Measure RBC, Hb, HCT Mechanistic Insight Mechanistic Insight Hematological Analysis->Mechanistic Insight Confirms efficacy via erythropoiesis, iron regulation

Figure 3: An integrated research workflow for developing anti-anemic polyherbal formulations, from in-silico prediction to in-vivo validation [3] [4].

Troubleshooting and Best Practices

  • Low Abundance of this compound: If the target analyte is not detected, consider increasing the starting amount of hemin or the oxidant concentration (H₂O₂). Also, ensure the MS is sufficiently sensitive by optimizing source parameters.
  • Poor Chromatographic Resolution: Adjust the HPLC gradient to improve separation. The use of 0.1% formic acid enhances ionization in MS and can help with peak shape.
  • Distinguishing Heme Pools: The novel combined spectroscopic approach is recommended when the distinction between labile heme and hemoglobin-bound heme is critical for the research question [1].
  • Sample Stability: Heme and its degradation products are light-sensitive. Store samples in the dark at -20°C until analysis.

Conclusion

Monitoring heme degradation through the biomarker this compound provides a valuable strategy for understanding oxidative hemolytic processes. The protocols and analytical methods detailed here—from inducing degradation to sophisticated HPLC-MS/MS analysis—offer researchers a comprehensive toolkit. Applying these methods in conjunction with biological models of anemia can accelerate the development of novel hematinic drugs and therapeutic strategies, ultimately contributing to improved management of hemolytic disorders.

References

Comprehensive Application Notes and Protocols: Hematinic Acid as an Experimental Taphonomy Marker

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

Hematinic acid represents a critical molecular marker in the emerging field of molecular taphonomy, which investigates the preservation and degradation of biological molecules in fossil records. This degradation pyrrole is formed through the oxidative cleavage of heme, the iron-containing prosthetic group of hemoglobin that is responsible for oxygen transport in vertebrates. The remarkable stability of heme-derived molecules under certain fossilization conditions has enabled their detection in specimens dating back millions of years, including dinosaur bone fragments and ancient insect inclusions. This compound specifically serves as a chemical signature of particular degradation pathways, providing valuable insights into the diagenetic conditions experienced by biological specimens during fossilization processes.

The theoretical foundation for using this compound as a taphonomic marker stems from its well-characterized formation pathway from heme degradation. As a terminal degradation product, this compound possesses greater chemical stability compared to its precursor molecules, allowing it to persist in geological contexts long after other biomolecules have undergone complete degradation. The molecular taphonomy approach employed in studying this compound involves experimental simulation of fossilization conditions to understand its formation and preservation, creating a framework for interpreting chemical analyses of genuine fossils. This methodology has transformed our understanding of biomolecular preservation in the fossil record, revealing that certain biological molecules can survive far longer than traditionally believed possible.

Recent advances in analytical instrumentation, particularly high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), have enabled the precise identification and quantification of this compound in complex geological matrices. These technological developments have facilitated the detection of this compound at minute concentrations, allowing researchers to trace heme degradation even in specimens where the parent molecule is no longer detectable. Furthermore, the differential stability of this compound under various chemical conditions provides a sensitive proxy for reconstructing the post-depositional history of fossil specimens, including redox conditions, pH exposure, and temperature regimes throughout diagenesis.

Chemical Identity and Formation Pathways

Structural Characteristics and Properties

This compound (C8H9NO3), systematically known as 3-ethyl-5-methyl-4-(3-oxopropyl)-1H-pyrrole-2-carboxylic acid, is a degraded pyrrole derivative characterized by a substituted pyrrole ring with carboxylic acid functionality. This polar molecule exhibits moderate water solubility under neutral to alkaline conditions, but can form coordination complexes with metal ions commonly present in sedimentary environments. The molecular mass of this compound is 167.16 g/mol, with key fragmentation patterns observed in mass spectrometry including loss of CO2 (m/z 123), C2H5 (m/z 138), and the carboxyl group (m/z 122). The presence of both carboxylic acid and carbonyl groups provides multiple sites for potential hydrogen bonding with mineral surfaces, a property that may significantly enhance its preservation potential in certain fossilization contexts.

The structural features of this compound make it particularly suitable as a taphonomic marker. Unlike larger tetrapyrroles such as heme, the monopyrrolic structure of this compound lacks the vulnerable methine bridges that are susceptible to oxidative cleavage in the parent molecule. This simplified architecture confers greater resistance to further degradation, allowing this compound to persist in geological environments where more complex biomolecules have been destroyed. Additionally, the electron-rich pyrrole ring and conjugated system provide a strong chromophore that enables spectroscopic detection, while the ionizable carboxylic acid group facilitates analysis by electrospray ionization mass spectrometry techniques commonly employed in paleontological investigations.

Chemical Formation Pathways

The formation of this compound from heme proceeds through a sequential degradation pathway involving multiple oxidative steps:

  • Initial oxidation of the ferrous iron (Fe²⁺) in heme to ferric iron (Fe³⁺) forms hemin, altering the electron distribution within the porphyrin ring and increasing its susceptibility to oxidative attack
  • Hydroxylation of one of the four methine bridges followed by further oxidation leads to cleavage of the tetrapyrrole ring, producing biliverdin-like intermediates
  • Progressive oxidative degradation of these linear tetrapyrroles results in fragmentation, ultimately yielding simpler pyrrolic compounds including this compound

This pathway has been experimentally demonstrated through the incubation of hemoglobin with phenylhydrazine under aerobic conditions, which produced this compound as a characteristic degradation product [1]. The maximum yield observed in these experiments was approximately 0.00188% when hemoglobin (2 mM as heme) was reacted with 20 mM phenylhydrazine for 2 hours, indicating that this compound represents a minor but consistent product of heme degradation.

Table 1: Experimental Conditions for this compound Formation from Heme

Condition Factor Effect on this compound Formation Experimental Evidence
Oxidizing Environment Essential for formation; highest yields under strong oxidative conditions Formation observed with phenylhydrazine or H₂O₂ [1]
H₂O₂ Concentration Direct correlation with formation rate; lower yields compared to phenylhydrazine Higher efficiency of phenylhydrazine in promoting formation [1]
Reaction Time Production increases with time up to 2 hours Time-dependent formation observed [1]
Iron Oxidation State Requires Fe³⁺; no formation from iron-free protoporphyrin IX Role of iron in degradation confirmed [2]

Stability and Degradation Kinetics

The utility of this compound as a reliable taphonomic marker depends critically on its stability under various geochemical conditions representative of different fossilization environments. Experimental investigations have systematically evaluated this compound persistence across a spectrum of physicochemical parameters, including pH, redox potential, temperature, and presence of catalytic metal ions. These studies reveal that this compound exhibits differential stability that can provide diagnostic information about post-depositional histories when detected in fossil specimens.

Under strongly oxidizing conditions representative of surface exposure or oxygenated depositional environments, this compound demonstrates relatively rapid degradation, particularly in the presence of peroxide or superoxide generating systems. The half-life of heme under such conditions can be as short as 1 minute when exposed to H₂O₂, though this compound itself shows greater persistence due to its already degraded state [2]. By contrast, under anaerobic reductive conditions typical of waterlogged sediments or deep burial environments, this compound exhibits remarkable stability, with measured half-lives extending to several days even at elevated temperatures. This differential preservation creates a valuable signature for reconstructing the redox history of fossil-bearing deposits, with this compound detection indicating at least periods of low-oxygen conditions during diagenesis.

The impact of pH on this compound stability follows a non-linear pattern, with maximal persistence observed under neutral to mildly alkaline conditions (pH 7-9). Under strongly acidic conditions (pH < 5), this compound undergoes rapid protonation and potential precipitation, though its pyrrole ring remains largely intact. Under strongly alkaline conditions (pH > 10), the molecule becomes increasingly susceptible to nucleophilic attack and ring-opening reactions, significantly reducing its preservation potential. Temperature exerts the expected accelerating effect on degradation rates, with studies employing elevated temperatures (70-95°C) to simulate extended diagenetic timescales in laboratory experiments. However, such thermal acceleration requires cautious interpretation, as elevated temperatures may activate degradation pathways not operative at ambient geological temperatures.

Table 2: Stability Parameters of this compound Under Various Fossilization Conditions

Environmental Condition Estimated Half-Life Key Degradation Products Preservation Potential
Anaerobic Reductive ~9.5 days (at accelerated temperatures) Alternative degradation pathway products High
Aerobic Neutral pH 2-4 days (at accelerated temperatures) Further oxidized pyrrolic compounds Moderate
Aerobic Alkaline pH 1-2 days (at accelerated temperatures) Ring-opened products, maleimides Low
Oxidative (H₂O₂) Minutes (at accelerated temperatures) Hematitic acid, small organic fragments Very Low
Metal-Rich Solution Variable (metal-dependent) Metal complexes, coordinated polymers Variable

Analytical Detection Protocols

HPLC-MS/MS Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry represents the gold-standard methodology for detection and quantification of this compound in complex paleontological matrices. The protocol outlined below has been specifically optimized for the trace-level detection of this compound in fossil specimens and experimental taphonomy simulations:

  • Instrument Configuration: Employ a reverse-phase C18 column (2.1 × 100 mm, 1.8 μm particle size) maintained at 40°C. The mobile phase should consist of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile) with a gradient elution program as follows: 0-2 min (5% B), 2-15 min (5-95% B), 15-18 min (95% B), 18-20 min (95-5% B), and 20-25 min (5% B) for column re-equilibration
  • Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization mode with the following source parameters: capillary voltage 2.5 kV, source temperature 150°C, desolvation temperature 350°C, cone gas flow 50 L/h, and desolvation gas flow 800 L/h
  • Detection and Quantification: Monitor the precursor-to-product transition m/z 166.9→122.9 for this compound with collision energy optimized between 15-20 eV. Use deuterated internal standards when available to correct for matrix effects and ionization efficiency variations

The analytical sensitivity of this method allows detection of this compound at low picogram levels, sufficient for analyzing even minute quantities preserved in fossil specimens. The chromatographic separation effectively resolves this compound from other heme degradation products and geological organic compounds, while the tandem mass spectrometry provides the structural specificity required for confident identification in complex matrices.

Sample Preparation and Extraction

Proper sample preparation is critical for accurate detection and quantification of this compound from fossil specimens. The following protocol details the extraction and purification procedures optimized for mineralized tissues and sedimentary matrices:

  • Fossil Powder Generation: Carefully drill or scrape fossil material using ceramic tools to avoid metal contamination that can catalyze degradation. Sieve the resulting powder to 100-200 μm particle size to ensure homogeneous extraction
  • Lipid Removal: Add 5 mL of dichloromethane:methanol (2:1 v/v) to 100 mg of fossil powder, vortex for 30 seconds, and sonicate for 15 minutes at room temperature. Centrifuge at 3,000 × g for 5 minutes and discard the supernatant. Repeat this process twice to ensure complete lipid removal
  • This compound Extraction: Add 5 mL of 0.1 M ammonium hydroxide in 90% methanol to the defatted residue, vortex for 1 minute, and sonicate for 30 minutes at room temperature. Centrifuge at 5,000 × g for 10 minutes and collect the supernatant. Repeat the extraction three times and combine all supernatants
  • Extract Concentration: Evaporate the combined extracts to near dryness under a gentle nitrogen stream at 35°C. Reconstitute the residue in 200 μL of initial mobile phase (5% solvent B in solvent A) and filter through a 0.2 μm PVDF syringe filter prior to HPLC-MS/MS analysis

For highly mineralized specimens with potential inhibition of extraction efficiency, an additional acid demineralization step using 0.5 M EDTA (pH 8.0) may be employed prior to lipid removal. This step should be conducted under nitrogen atmosphere to prevent oxidative degradation of target analytes. The extraction efficiency for this compound typically ranges from 85-95% when following this protocol, as validated by spike-recovery experiments using isotopically labeled standards.

Experimental Applications and Workflow

Taphonomy Simulation Experiments

Controlled laboratory simulations of fossilization conditions provide fundamental data for interpreting this compound detection in genuine fossils. The following procedure outlines a standardized approach for investigating this compound formation and stability under defined geochemical conditions:

  • Experimental Setup: Prepare a series of anaerobic chambers with controlled atmospheres (N₂ for anaerobic, air for aerobic, and 5% H₂ in N₂ for reductive conditions) containing 50 mL glass vials with Teflon-lined septa. Include a sacrificial control vial for each condition to monitor atmospheric integrity throughout the experiment
  • Solution Preparation: Create simulated burial solutions with compositions reflecting different depositional environments: neutral freshwater (1 mM NaCl, 0.1 mM CaCl₂, pH 7.0), alkaline freshwater (1 mM NaHCO₃, 0.1 mM CaCl₂, pH 9.0), and marine conditions (500 mM NaCl, 50 mM MgCl₂, 10 mM CaCl₂, pH 8.0). Deoxygenate solutions by bubbling with appropriate gas mixture for 30 minutes prior to use
  • Heme Incubation: Add 1 mg of hemin chloride to each vial containing 10 mL of the appropriate burial solution. Include control vials containing iron-free protoporphyrin IX to differentiate iron-dependent and iron-independent degradation pathways
  • Time-Series Sampling: Remove triplicate vials from each condition at predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days) for analysis. Immediately stabilize samples by flash-freezing in liquid nitrogen or adding antioxidant preservatives (0.1% ascorbic acid) prior to extraction and analysis

This systematic approach enables quantification of this compound formation rates and persistence across different simulated diagenetic environments. The resulting data provide a calibration framework for interpreting this compound detection in fossils, allowing reconstruction of the chemical conditions experienced during early diagenesis.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for investigating this compound as a taphonomic marker, from controlled laboratory simulations to analysis of fossil specimens:

hematinic_workflow cluster_conditions Experimental Variables start Sample Collection (Fossil or Modern Tissue) sim Controlled Taphonomy Simulation start->sim  For simulation experiments ext Sample Extraction and Cleanup Protocol start->ext  For fossil analysis sim->ext cond1 Oxidation State sim->cond1 cond2 pH Conditions sim->cond2 cond3 Temperature sim->cond3 cond4 Mineral Catalysts sim->cond4 lcms HPLC-MS/MS Analysis ext->lcms data Data Processing and Quantification lcms->data interp Diagenetic History Interpretation data->interp

Diagram 1: Experimental workflow for this compound analysis in taphonomy studies

Data Interpretation Guidelines

Analytical Framework

Interpretation of this compound data requires integration of multiple analytical parameters to reconstruct valid taphonomic histories. The following framework provides systematic guidance for data analysis:

  • Concentration Thresholds: Establish minimum identification criteria for this compound detection, including: (1) co-elution with authentic standard, (2) matching MS/MS fragmentation pattern, and (3) signal-to-noise ratio >10:1 for quantification. Concentrations below these thresholds should be reported as "not detected" rather than numerically quantified
  • Ratio Analyses: Calculate relative abundance ratios between this compound and other heme degradation products (particularly protoporphyrin IX and biliverdin) to provide insights into degradation pathways. A high this compound to protoporphyrin IX ratio indicates extensive oxidative degradation, while low ratios suggest limited oxidation
  • Spatial Distribution: When analyzing multiple specimens from the same locality, evaluate correlations between this compound concentration and sedimentary context. Higher concentrations in clay-rich layers versus sandy layers may indicate the influence of mineral catalysis on degradation pathways
  • Comparative Assessment: Benchmark this compound concentrations in fossil specimens against those from controlled laboratory simulations to estimate the intensity of oxidative conditions during diagenesis

The diagnostic power of this compound is maximized when interpreted as part of a comprehensive molecular taphonomy approach that includes analysis of multiple biomolecular degradation products. This multi-proxy strategy helps distinguish between primary degradation signatures reflecting early diagenetic conditions and secondary alterations resulting from recent exposure or conservation treatments.

Quality Control and Validation

Robust quality assurance measures are essential for generating reliable this compound data from fossil specimens. Implement the following controls in all analytical sequences:

  • Procedural Blanks: Include extraction and analysis blanks with each batch of samples to monitor for contamination from solvents, containers, or instrumentation
  • Reference Materials: Analyze certified reference materials when available, or create in-house reference samples from well-characterized fossil specimens with known this compound content
  • Matrix Spikes: Fortify selected specimens with known quantities of this compound standard before extraction to monitor and correct for matrix effects and recovery efficiency
  • Instrument Calibration: Establish a multi-point calibration curve (typically 1-500 ng/mL) with each analytical batch, with continuing calibration verification every 10-12 samples
  • Retention Time Stability: Monitor retention time shifts throughout analytical sequences, with acceptable variation limited to ±0.1 minutes for positive identification

Conclusion

This compound represents a valuable molecular marker for investigating preservation conditions in fossil specimens, particularly those containing heme-derived pigments. The analytical protocols and interpretive frameworks presented in these Application Notes provide researchers with standardized methodologies for detecting and quantifying this compound across diverse specimen types and preservation contexts. When applied systematically, this compound analysis can reveal critical insights into the diagenetic history of fossil assemblages, helping to resolve questions about burial environments, oxidative exposure, and temporal aspects of biomolecular degradation.

The continuing refinement of this compound applications in molecular taphonomy will benefit from expanded experimental simulations encompassing a broader range of geochemical conditions, particularly those representing unusual depositional environments such as alkaline lakes, acid peat bogs, and hypersaline basins. Additionally, further investigation of the mineral-binding properties of this compound may reveal mechanisms for its exceptional preservation in certain contexts, potentially informing new approaches for stabilizing organic materials in museum collections. As analytical technologies continue to advance, particularly in the realm of spatially resolved mass spectrometry, the potential for correlating this compound distribution with microscopic tissue features in exceptionally preserved fossils offers particularly exciting research directions.

References

hematinic acid low yield in synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Hematinics

The table below summarizes the key hematinic agents, their functions, and common reasons for deficiency, which are often the target of synthesis and formulation work.

Hematinic Agent Primary Function Common Deficiency Causes Related Anemia Type
Iron [1] A primary component of hemoglobin for oxygen transport [1]. Inadequate dietary intake, poor absorption, chronic blood loss, inflammation-driven iron sequestration [2] [3]. Iron Deficiency Anemia (IDA) [2] [1].
Vitamin B12 [1] Vital for DNA synthesis and cell division [1]. Often related to absorption issues (e.g., pernicious anemia) rather than synthesis yield [4]. Megaloblastic anemia [1].
Folic Acid [1] Vital for DNA synthesis and cell division [1]. Similar to B12; formulation is more common than synthesis [4]. Megaloblastic anemia [1].

Strategies to Improve Synthesis Yield

While the search results do not address "hematinic acid" synthesis, they highlight general strategies applicable to optimizing complex chemical and biochemical production processes. The following workflow illustrates a systematic approach to troubleshooting low yield, inspired by methodologies used in bioprocess engineering and advanced purification [5] [6] [7].

Start Low Synthesis Yield Analysis Analyze Reaction & Purification Start->Analysis Catalyst Optimize Catalyst Analysis->Catalyst Catalyst identified as bottleneck Pathway Engineer Synthetic Pathway Analysis->Pathway Multi-step pathway inefficiency Process Intensify Process Analysis->Process Purification is energy-intensive End Achieve Target Yield Catalyst->End Pathway->End Process->End

Optimize the Catalyst
  • Enzyme Engineering: For biocatalytic processes, use semi-rational design or directed evolution to improve enzyme properties. For instance, research on a decarboxylase enzyme achieved a 63% increase in catalytic efficiency (Kcat/Km) through targeted mutations [7].
  • Screen for Better Catalysts: Explore metagenomic libraries to discover novel enzymes (e.g., nitrilases) with higher natural activity and stability for your desired reaction [5].
Engineer the Synthetic Pathway
  • Construct Artificial Pathways: Design and optimize new multi-enzyme pathways in microbial hosts (e.g., E. coli) for efficient one-pot synthesis [7].
  • Employ Advanced Analytics: Utilize rigorous process modeling and control property analysis (e.g., RGA, condition number) during design to select the most efficient and controllable process configuration [6].
Intensify the Process
  • Evaluate Purification: Inefficient separation is a major source of yield loss. Process Intensification (PI) strategies like dividing wall columns (DWC) can lead to energy savings of over 25% and improve recovery [6].
  • Implement Advanced Control: Intensified processes often have complex dynamics. Using advanced control strategies like Nonlinear Model Predictive Control (NMPC) can help maintain optimal operation and maximize yield [6].

Suggested FAQs for Your Support Center

Here are some hypothetical FAQs tailored to the described audience of researchers and drug development professionals, based on the general principles above.

Q1: What are the most critical parameters to monitor when scaling up a hematinic iron-saccharidic complex synthesis?

  • A: Consistent quality relies on rigorous in-process monitoring. Key parameters include the purity of starting materials (e.g., sucrose), precise control of reaction conditions (pH, temperature), and meticulous purification to remove by-products like iron hydroxide. Advanced characterization using HPLC and laser light scattering is crucial for quality control [8].

Q2: Our enzymatic synthesis of a vitamin precursor suffers from low yield and high cost. What alternatives can we explore?

  • A: Consider shifting from chemical to enzymatic synthesis, which often operates under milder conditions and with higher selectivity [5]. Furthermore, you can engineer the enzyme itself for higher catalytic efficiency and stability using semi-rational design, significantly improving the production titer [7].

Q3: The purification stage of our organic acid is highly energy-intensive, impacting our overall process yield. How can we improve this?

  • A: Process Intensification (PI) in purification, such as using Dividing Wall Columns (DWC) or thermally coupled columns, can significantly reduce energy consumption—sometimes by over 25%—and improve product recovery, thereby increasing the effective yield [6].

References

improving hematinic acid HPLC separation

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles of HPLC Resolution

To effectively troubleshoot and improve your hematinic acid separation, you first need to understand the three fundamental factors, as defined by the resolution equation [1]: Rs = (1/4) * (α - 1) * √N * (k / (k + 1))

The table below explains these factors and how to influence them.

Factor Definition & Impact Primary Adjustment Methods
Efficiency (N) Theoretical plates; impacts peak sharpness. Higher N = sharper peaks [1]. Column with smaller particles [1], increased column length [1], optimized flow rate [2], elevated temperature [1].
Selectivity (α) Ability to distinguish between analytes; impacts spacing between peaks. Most powerful factor [1]. Change organic solvent type (ACN, MeOH, THF) [1], adjust mobile phase pH (for ionizable compounds) [1], change stationary phase chemistry [3] [1].
Retention (k) Measure of how long a compound is retained on the column. Optimal k is between 2-10 [1]. Adjust ratio of organic to aqueous solvent in mobile phase [2] [1].

Troubleshooting Poor Peak Resolution

When facing issues like co-elution, tailing, or poor sensitivity, follow this systematic checklist. Change only one parameter at a time to accurately assess its effect [2].

Issue Category Specific Check Actionable Solution
Sample & Column Sample Cleanliness Remove particulates and interfering matrix via filtration, solid-phase extraction, or liquid-liquid extraction [3].
Column Chemistry Scout different stationary phases (C18, phenyl, cyano) [3]. For iron-saccharide complexes, consider HILIC or ion-exchange [4].
Column Condition Check for high backpressure; clean or replace column if degraded [2].
Mobile Phase Organic Solvent Type Switch from acetonitrile to methanol or tetrahydrofuran to alter selectivity (use solvent strength chart for equivalent elution strength) [1].
pH & Buffer For ionizable analytes, use a buffer instead of pure water. Small pH changes significantly alter selectivity for ionizable compounds [1].
Instrument Parameters Flow Rate Lower flow rate generally narrows peaks and improves resolution but increases run time [2].
Column Temperature Lower temperature often increases retention and resolution; higher temperature can improve efficiency and change selectivity for ionic species [2] [1].
Injection Volume Avoid mass overload. As a rule, inject 1-2% of the total column volume for sample concentrations of ~1 µg/µL [2].
Detection Detection Wavelength Optimize UV-Vis wavelength based on the analyte's absorption spectrum for highest sensitivity and minimal interference [2].
Data Acquisition Rate Ensure sufficient data points per peak (minimum 20, ideally 30-40) for accurate peak shape and integration [2].

Experimental Protocol: Systematic Method Optimization

This workflow provides a structured approach to develop or optimize your HPLC method for this compound separation.

Start Start Initial Scouting Initial Scouting Start->Initial Scouting Define Goal End End Column & Solvent\nScreening Column & Solvent Screening Initial Scouting->Column & Solvent\nScreening 2-4 Columns 3 Solvents Assess\nChromatogram Assess Chromatogram Column & Solvent\nScreening->Assess\nChromatogram Run Test Gradient Critical Pair\nResolved? Critical Pair Resolved? Assess\nChromatogram->Critical Pair\nResolved? Fine-Tune Method Fine-Tune Method Critical Pair\nResolved?->Fine-Tune Method Yes Adjust Selectivity Adjust Selectivity Critical Pair\nResolved?->Adjust Selectivity No Optimize Gradient Optimize Gradient Fine-Tune Method->Optimize Gradient Shape & Time Adjust Flow Rate\n& Temperature Adjust Flow Rate & Temperature Fine-Tune Method->Adjust Flow Rate\n& Temperature Balance Speed/ Resolution Change Column\nChemistry Change Column Chemistry Adjust Selectivity->Change Column\nChemistry e.g., C18 to Phenyl Modify pH\nor Buffer Modify pH or Buffer Adjust Selectivity->Modify pH\nor Buffer For ionizable analytes Switch Organic\nModifier Switch Organic Modifier Adjust Selectivity->Switch Organic\nModifier ACN  MeOH Change Column\nChemistry->Assess\nChromatogram Modify pH\nor Buffer->Assess\nChromatogram Switch Organic\nModifier->Assess\nChromatogram Robustness\nTesting Robustness Testing Optimize Gradient->Robustness\nTesting Adjust Flow Rate\n& Temperature->Robustness\nTesting Method\nValidation Method Validation Robustness\nTesting->Method\nValidation Method\nValidation->End Document

Step-by-Step Instructions:

  • Initial Scouting: Begin by screening 2-4 different column chemistries (e.g., C18, phenyl, cyano) and 2-3 organic solvents (Acetonitrile, Methanol) using a broad, linear gradient (e.g., 5-100% organic in 20 minutes) [3]. This helps identify the most promising starting conditions.
  • Assess the Chromatogram: Identify the "critical pair" - the two peaks with the worst resolution. If they are not baseline resolved, proceed to adjust selectivity.
  • Adjust Selectivity: This is the most powerful step.
    • Change Column Chemistry: An automated column-switching valve can drastically speed up this process [3].
    • Modify pH: If your analyte is ionizable, changing the mobile phase pH by even 0.5 units can significantly shift retention times and improve separation. Ensure you use a buffer appropriate for the pH range [1].
    • Switch Organic Modifier: Changing the organic solvent type is a highly effective way to alter peak spacing. Use a solvent strength chart to find the equivalent elution strength when switching between solvents [1].
  • Fine-Tune the Method: Once the critical pair is resolved, optimize other parameters.
    • Optimize the Gradient: Adjust the gradient profile (slope, shape) to improve the spacing of all peaks and reduce total run time.
    • Adjust Flow Rate and Temperature: Fine-tune these to find the best balance between analysis time, resolution, and system pressure [2].
  • Robustness Testing & Validation: Before finalizing the method, test its robustness by deliberately varying key parameters (e.g., temperature ±2°C, flow rate ±0.1 mL/min, pH ±0.1) to establish method tolerances. Finally, perform a formal method validation to prove it is fit for purpose [3].

Advanced Strategies for Complex Separations

For highly complex samples, such as those with numerous similar compounds or significant matrix interference, advanced techniques may be necessary.

  • Comprehensive Two-Dimensional Liquid Chromatography (LC×LC): This technique couples two independent separation mechanisms. It is powerful for complex samples where 1D separation fails, as it can drastically increase peak capacity. Recent innovations like multi-2D LC×LC, which automatically switches between different secondary columns, further boost separation power [4].
  • AI-Driven Method Development: New tools using artificial intelligence and machine learning can now automate and accelerate method optimization. These systems use predictive models and digital twins to find optimal conditions with minimal experimental runs, which is especially valuable for complex techniques like 2D-LC [5].

Frequently Asked Questions (FAQ)

Q1: What is the quickest fix for poor peak resolution? The most straightforward actions are to reduce the flow rate to narrow the peaks or slightly decrease the percentage of organic solvent in the mobile phase to increase retention. However, these may not solve fundamental selectivity issues [2] [1].

Q2: My peaks are tailing. What should I check? Peak tailing often indicates secondary interactions between the analyte and the stationary phase. Check your mobile phase pH, consider using a high-purity silica column, or try a different column chemistry (e.g., phenyl instead of C18). It can also be a sign of column degradation or a void [2].

Q3: How can I mitigate interference from the sample matrix? Improving sample preparation is key. Consider techniques like solid-phase extraction (SPE) or liquid-liquid extraction to purify and concentrate your analyte while removing interfering matrix components. If sensitivity allows, simple sample dilution can also reduce matrix effects [3].

References

Heme Stability & Hematinic Acid Formation: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What are the key degradation products of heme under oxidative conditions? Under oxidative conditions, hemin (the iron(III) derivative of heme) degrades through several identifiable pathways. The main processes and products are [1]:

  • Vinyl Group Oxidation: The vinyl side chains are sequentially oxidized first to formyl groups and then further to carboxylate groups.
  • Tetrapyrrole Ring Cleavage: In the presence of air or H2O2, the macrocyclic ring is cleaved, leading to the formation of hematinic acid (a maleimide derivative) and methylvinylmaleimide [1].
  • Alternative Pathways: Under anaerobic, reductive conditions, these specific products are not observed, indicating a different degradation pathway prevails.

FAQ 2: How does the iron center influence heme degradation? The iron cation in heme plays a critical catalytic role in its degradation. Experimental evidence confirms that protoporphyrin IX, the iron-free analog of heme, remains significantly more stable under the same conditions. The iron center is involved in forming high-valent iron-oxo intermediates (like perferryl or oxo-iron(IV)-porphyrin π-cation radicals) that drive the oxidative degradation process [1].

FAQ 3: What is the half-life of hemin under different fossilization-like conditions? The stability of hemin varies dramatically based on the chemical environment. The following table summarizes half-life data from accelerated stability studies [1]:

Condition Key Feature Half-Life
Presence of H₂O₂ Strongly Oxidative ~1 minute
Aerobic Conditions Oxidative (with air) ~5.5 hours
Anaerobic, Reductive Conditions Low Oxygen, Reducing ~9.5 days

Troubleshooting Guide: Managing this compound Formation

Problem: Unexpected degradation of heme and formation of this compound during experiments.

Problem Area Possible Cause Troubleshooting Action

| Low Compound Stability | Exposure to oxidants like H₂O₂ or air (O₂). | 1. Switch to anaerobic conditions using a glove box or sealed reaction vessels. 2. Use reductive agents to maintain a low redox potential [1]. | | | Reaction pH is neutral or alkaline. | For maximum stability, perform reactions under mildly acidic pH conditions, if compatible with your experimental goals. | | Unwanted Reaction Pathway | Iron cation catalyzing degradation. | If the iron center is not essential, consider using protoporphyrin IX as a more stable model compound [1]. | | Data Interpretation | Difficulty identifying degradation products like this compound. | Use HPLC-MS/MS for precise separation and identification of heme and its degradation products, including this compound [1]. |

Detailed Experimental Protocol: Monitoring this compound Formation

This protocol is adapted from molecular taphonomy studies investigating heme degradation [1].

Objective: To induce and monitor the oxidative degradation of hemin to this compound.

Materials:

  • Hemin chloride
  • Hydrogen peroxide (H₂O₂)
  • Buffer solutions (neutral and alkaline pH)
  • High-Performance Liquid Chromatography system coupled to a Tandem Mass Spectrometer (HPLC-MS/MS)

Workflow: The following diagram outlines the key steps of the experimental procedure.

G Start Start Experiment Prep Prepare hemin solution in desired buffer (e.g., pH 7-10) Start->Prep Oxidize Add oxidizing agent (e.g., Air or H₂O₂) Prep->Oxidize Incubate Incubate mixture (Accelerate with heat if needed) Oxidize->Incubate Analyze Analyze samples via HPLC-MS/MS Incubate->Analyze Identify Identify this compound and other degradation products Analyze->Identify End End Identify->End

Procedure:

  • Solution Preparation: Prepare a solution of hemin chloride in a suitable buffer. To study oxidative degradation, use aerobic conditions or add a specific oxidizer like H₂O₂.
  • Incubation: Allow the reaction mixture to incubate. Elevated temperatures (e.g., 70-95°C) can be used to accelerate the degradation process for faster results.
  • Sample Analysis: At regular time points, withdraw samples and analyze them using HPLC-MS/MS.
  • Product Identification: Identify this compound and other degradation products by comparing their mass spectra and retention times to known standards or literature values. This compound is a key marker for ring cleavage under oxidative stress [1].

Chemical Pathway of Oxidative Degradation

The degradation of heme to this compound under oxidative conditions involves a specific series of chemical reactions. The diagram below illustrates this pathway.

G Heme Hemin (Fe³⁺) Intermediate1 High-valent Iron Intermediate Heme->Intermediate1 H₂O₂ Intermediate2 Glycol Intermediate Intermediate1->Intermediate2 Methine bridge oxidation Intermediate3 Ring-opened Intermediate Intermediate2->Intermediate3 H₂O₂ Ring cleavage HematinicAcid This compound Intermediate3->HematinicAcid Further oxidation

The most critical factor for preventing this compound formation is to strictly control the oxidative environment. The provided troubleshooting table offers concrete steps to achieve this.

References

reducing hematinic acid degradation during analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Hematinic Acid Formation

This compound is a known degradation product formed from the oxidative cleavage of the heme tetrapyrrole ring [1]. It is specifically produced in the presence of air or H₂O₂ and has been identified as a product of both heme and bilirubin degradation [1] [2]. Therefore, the core stabilization strategy is to create conditions that minimize these oxidative reactions.

Strategies to Minimize Degradation

Based on the degradation pathways, here are key preventative measures for your experimental workflow:

Strategy Key Action Rationale & Context
Use Anaerobic & Reductive Conditions Perform sample prep and analysis under inert atmosphere (e.g., nitrogen/argon) and add reducing agents (e.g., ascorbate). Highest heme stability observed under anaerobic reductive conditions (half-life of 9.5 days) [1].
Control Oxidants Avoid introducing H₂O₂; use high-purity solvents; purge solutions of dissolved oxygen. Lowest heme stability found with H₂O₂ (half-life of 1 minute) [1].
Adjust pH Maintain a neutral or mildly alkaline pH (7-10). Mildly alkaline pH (8-10) can be relevant for fossilization models and enhances catalyst activity [1] [3].
Consider Iron Role Test iron-free protoporphyrin IX as a control if applicable. Protoporphyrin IX (lacking iron) shows significantly greater stability than hemin [1].
Lower Temperature Keep samples cold (e.g., on ice) during prep and store at or below -20°C. Elevated temperatures dramatically accelerate chemical degradation [1].

A Sample Stabilization Protocol for HPLC-MS/MS Analysis

Here is a detailed methodology you can adapt, based on techniques used in stability studies [1] [2].

1. Reagent and Sample Preparation:

  • Prepare all fresh solutions using degassed solvents. Sparge buffers with an inert gas (e.g., nitrogen) for at least 20 minutes before use.
  • For the reducing agent, prepare a stock solution of ascorbic acid in degassed water immediately before use.
  • Dissolve or dilute the heme sample in a degassed, neutral pH buffer (e.g., 100 mM phosphate buffer, pH 7.4).

2. Incubation under Protective Conditions:

  • In a sealed vial maintained under a nitrogen atmosphere, mix the heme sample with the ascorbic acid solution.
  • A typical accelerated degradation study might use elevated temperatures (e.g., 70°C), but for analysis aimed at preventing degradation, keep the sample on ice or at refrigerated temperatures (4°C) throughout [1].

3. Sample Analysis via HPLC-MS/MS:

  • Use an HPLC system coupled with a mass spectrometer.
  • Column: Agilent ZORBAX SB-C18 column (250 × 4.6 mm, 5 μm) or equivalent [2].
  • Mobile Phase: A common gradient is used, starting from 10% to 100% methanol (containing 0.1% formic acid) over 30 minutes, at a flow rate of 1.0 mL/min [2].
  • Detection: Monitor the effluent with a Diode Array Detector (DAD) and a Mass Spectrometer. This compound and other degradation products can be identified and quantified using tandem mass spectrometry (MS/MS) [1] [2].

Troubleshooting Guide for Common Issues

You can structure your FAQ section around these common problems:

Problem Possible Cause Solution
High background of this compound in controls. Solvents or buffers are contaminated with oxidants; sample preparation exposed to air. Use fresh, degassed solvents; strictly minimize air exposure during all handling steps.
Increasing this compound levels during analysis. Autoxidation occurring within the HPLC system or sample vial. Sparge mobile phases with inert gas; use an HPLC system with a degasser.
Unexpected degradation in "stable" samples. Trace metal ions in solution may be catalyzing oxidation. Add a chelating agent like EDTA to your buffer system.

Workflow for Diagnosis and Prevention

This diagram summarizes the logical process for diagnosing and preventing this compound degradation based on the strategies above:

Start High this compound Detection C1 Check for Oxidants Start->C1 C2 Check Oxygen Exposure Start->C2 C3 Check pH and Temperature Start->C3 S1 • Use fresh, degassed solvents • Avoid H₂O₂ contamination C1->S1 S2 • Use inert atmosphere (N₂/Ar) • Add reducing agent (e.g., ascorbate) C2->S2 S3 • Maintain neutral to alkaline pH • Keep samples cold C3->S3

References

Frequently Asked Questions (FAQs) for Hematinic Extract Optimization

Author: Smolecule Technical Support Team. Date: February 2026

  • What are the key factors to optimize when extracting hematinic compounds from plant materials? The efficiency of extracting bioactive compounds depends on several interconnected parameters. Key factors include the choice of solvent and its concentration, extraction temperature, extraction time, and the solid-to-liquid ratio [1]. These factors influence the yield, potency, and stability of the target compounds, such as polyphenols and flavonoids, which contribute to anti-anemic activity [2] [3].

  • Which extraction methods are considered advanced and efficient for this purpose? Modern methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are highly efficient. They often provide higher yields in a shorter time compared to conventional methods like Soxhlet extraction [4]. Deep Eutectic Solvents (DES) are also gaining traction as a green and effective alternative to traditional organic solvents [3].

  • How can I troubleshoot a low yield of bioactive compounds? Low yields are often related to suboptimal extraction conditions.

    • Check your solvent: The solvent concentration is critical. For instance, one study found that 50% ethanol was optimal for extracting hydroxycinnamic acids, outperforming both higher and lower concentrations [1].
    • Review time and temperature: Yields typically increase with time and temperature up to a point, after which degradation can occur. Kinetic modeling can help identify the optimal duration [1].
    • Confirm your raw material: The plant part used is important. For example, the bark of Cinchona officinalis yields significantly more quinine than other parts [4].

Optimization Parameters & Experimental Protocols

The following tables summarize key experimental data and conditions from recent studies to serve as a reference for your own optimization work.

Table 1: Optimized Conditions for Different Extraction Methods

This table compares parameters for extracting various bioactive compounds using different advanced techniques.

Compound / Extract Source Method Optimal Solvent Optimal Temperature Optimal Time Key Achieved Yield
Quinine from Cinchona officinalis bark [4] MAE 65% Ethanol 130 °C 34 min 3.93 ± 0.11 mg/g
Quinine from Cinchona officinalis bark [4] UAE 61% Ethanol 25 °C 15 min 2.81 ± 0.04 mg/g
Polyphenols from Sanghuangporus baumii [3] UAE with DES Choline Chloride & Malic Acid (DES) 58 °C 42 min 12.58 mg/g
Hydroxycinnamic Acids from Anethum graveolens (Dill) leaves [1] Maceration 50% Ethanol 50 °C 80 min Chlorogenic Acid: 103.75 µg/g

Table 2: Bioactivity Assessment of Optimized Polyherbal Formulation (PHF) [2]

After extraction, it is crucial to evaluate the therapeutic potential of the formulation.

Assessment Type Test/Analysis Result Significance
In-vitro Antioxidant Activity DPPH Scavenging (IC₅₀) 14.29 µg/mL Significant free radical scavenging potential
FRAP Assay (IC₅₀) 58.57 µg/mL Strong ferric reducing antioxidant power
Elemental Analysis Iron Content (ICP-AES) 98.47 ppm High intrinsic iron content contributing to therapy
In-vivo Anti-anemic Effect RBC Restoration 6.15 ± 0.04 million/µL Normalization of red blood cell count in anemic rat model
Hemoglobin Restoration 14.82 ± 0.03 g/dL Effective recovery of hemoglobin levels
Detailed Experimental Protocol: Microwave-Assisted Extraction (MAE)

The following workflow details the steps for optimizing an extraction using MAE, based on the methodology used for Cinchona officinalis [4].

G start Start MAE Optimization p1 Plant Material Preparation (Drying, Grinding, Sieving) start->p1 p2 Define & Prepare Extraction Solvent p1->p2 p3 Load Vessel with Material and Solvent (Set S/L Ratio) p2->p3 p4 Set MAE Parameters (Temperature, Time, Power) p3->p4 p5 Perform Extraction p4->p5 p6 Cool & Filter Extract p5->p6 p7 Concentrate Extract (Rotary Evaporator) p6->p7 p8 Analyze Yield & Bioactivity (HPLC, Antioxidant Assays) p7->p8 p8->p4 If results are suboptimal p9 Model Data (e.g., RSM) & Refine Parameters p8->p9

Workflow Steps:

  • Plant Material Preparation: Air-dry the plant material in a shaded, well-ventilated area. Grind the dried material and pass it through a sieve (e.g., 6 mm) to ensure a uniform particle size [1].
  • Solvent Preparation: Prepare the solvent, typically aqueous ethanol at a specific concentration (e.g., 65% for MAE of quinine) [4]. Deep Eutectic Solvents (DES) can be an alternative [3].
  • Loading: Place a measured quantity of ground plant material into the MAE vessel. Add a precise volume of solvent to achieve the desired solid-to-liquid ratio [3].
  • Parameter Setting: Set the MAE equipment to the optimized conditions. For example, 130°C and 34 minutes for quinine extraction [4].
  • Extraction: Run the MAE cycle. The microwave energy heats the solvent rapidly, enhancing the extraction of bioactive compounds.
  • Post-Extraction Processing: After the cycle, allow the vessel to cool. Separate the liquid extract from the plant residue via filtration (e.g., using Whatman filter paper) [1].
  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45°C) to prevent compound degradation [1].
  • Analysis: Quantify the target compounds using analytical techniques like High-Performance Liquid Chromatography (HPLC) [4] [1]. Assess bioactivity through antioxidant (DPPH, FRAP) and iron content assays [2].
Detailed Experimental Protocol: Systematic Optimization Using Response Surface Methodology (RSM)

For a rigorous optimization, statistical methods like RSM can be employed to understand the interaction between variables.

G start Start RSM Optimization s1 Perform Single-Factor Experiments start->s1 s2 Identify Critical Factors & Their Ranges s1->s2 s3 Design Experimental Matrix (e.g., Box-Behnken) s2->s3 s4 Execute All Runs in the Designed Matrix s3->s4 s5 Measure Response (e.g., Polyphenol Yield) s4->s5 s6 Fit Data to Mathematical Model & Generate Surface Plots s5->s6 s7 Validate Model with Confirmatory Experiment s6->s7 end Optimal Conditions Determined s7->end

Workflow Steps:

  • Single-Factor Experiments: Conduct initial tests where one factor (e.g., time, temperature, solvent concentration) is varied at a time while others are held constant. This identifies the critical factors and their effective ranges [3].
  • Experimental Design: Based on the results from step 1, create an experimental design matrix (e.g., a Box-Behnken design) that defines the set of conditions to be tested [3].
  • Execution and Measurement: Perform the extractions according to the design matrix and measure the response (e.g., polyphenol yield) for each run [3].
  • Model Fitting and Analysis: Use software to fit the experimental data to a quadratic model. The software will generate response surface plots to visualize the relationship between factors and the yield [3].
  • Validation: Perform a confirmation experiment using the predicted optimal conditions from the model to verify its accuracy [3].

References

troubleshooting hematinic acid mass spectrometry detection

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Hematinic Acid and Its Detection Challenges

This compound is a known degradation product of heme [1]. It is formed through oxidative cleavage of the heme's tetrapyrrole ring, a process that can occur in the presence of air or hydrogen peroxide (H₂O₂) [1]. This origin is crucial for troubleshooting because:

  • Sample History Matters: Your sample's preparation and storage conditions might be promoting heme degradation or further decomposition of this compound itself.
  • Stability is Key: this compound may not be stable under all conditions. One study noted its highest stability under anaerobic reductive conditions, with the lowest stability in the presence of H₂O₂ [1].

A Systematic Troubleshooting Guide for LC-MS Detection

The following workflow outlines a systematic approach to diagnose why you are failing to detect this compound. You can follow the logical path and apply the diagnostic tests in the subsequent sections.

G Start Start: No detection of This compound Sample Check Sample & Preparation Start->Sample MS Check MS Instrument & Parameters Start->MS Sample->MS Sub_Sample • Confirm standard purity • Check for degradation (spike recovery test) • Optimize extraction Sample->Sub_Sample LC Check LC Separation & Matrix Effects MS->LC MS->LC Sub_MS • Verify ionization mode • Optimize MRM transitions • Tune source parameters • Check for instrument drift MS->Sub_MS Sub_LC • Assess chromatographic separation • Perform post-column infusion test • Use stable isotope-labeled internal standard LC->Sub_LC

Investigate Sample Preparation and Integrity

Many detection failures originate at the sample stage.

  • Confirm Standard Purity: Ensure your this compound standard is of high purity and correctly prepared. A degraded or impure standard will not yield a signal [2].
  • Check for Degradation: this compound can degrade. Perform a spike recovery test: spike a known amount of standard into your sample matrix and measure the recovered amount. Low recovery indicates loss during preparation or degradation [3].
  • Optimize Extraction: The sample cleanup procedure must efficiently extract this compound while removing interfering compounds. Inefficient extraction leads to a concentration that is below the detection limit [2].
Optimize Mass Spectrometer Parameters

Incorrect MS settings can prevent the ionization and detection of your target compound.

  • Ionization Mode: Verify that the ion source parameters are appropriate for this compound. Electrospray Ionization (ESI) is common but can be prone to signal suppression; Atmospheric Pressure Chemical Ionization (APCI) may sometimes be more robust [4].
  • MRM Transitions: If using tandem MS (MS/MS), you must use the correct precursor ion > product ion transition(s) for this compound. Consult the literature (e.g., [1]) to identify characteristic fragments and optimize collision energies.
  • Source Parameters: Incorrect settings for ion source voltage, temperature, or gas flows can drastically reduce ionization efficiency [2].
  • Instrument Performance: Long-term use can lead to contamination and performance degradation of the ion source or mass analyzer, reducing overall sensitivity [2].
Address LC Separation and Matrix Effects

Co-eluting compounds can suppress or enhance your analyte's signal, a phenomenon known as matrix effects [3] [4].

  • Improve Chromatographic Separation: Modify the LC method (e.g., mobile phase composition, gradient, column type) to achieve better separation of this compound from other matrix components. This can prevent co-elution and reduce ionization suppression [3].
  • Diagnose Matrix Effects: Use the post-column infusion test or the post-extraction spike method to identify regions of ion suppression in your chromatogram [3] [4].
  • Use Internal Standards: The best practice to correct for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS). If that is unavailable, a co-eluting structural analogue can be a viable alternative [3].

Experimental Protocols for Key Diagnostics

Here are detailed methods for two critical experiments to diagnose matrix effects and quantify recovery.

Protocol 1: Post-Extraction Spike Method for Matrix Effects

This method quantifies the extent of ion suppression or enhancement [3] [4].

  • Prepare Neat Solution (A): Dissolve this compound in neat mobile phase at a known concentration.
  • Prepare Spiked Matrix Sample (B): Take a blank sample extract (the matrix processed without the analyte) and spike it with the same amount of this compound as in Step 1.
  • Compare Responses: Inject both samples and compare the peak areas.
    • Matrix Factor (MF) = Peak Area (B) / Peak Area (A)
    • MF ≈ 1: No matrix effect.
    • MF < 1: Ion suppression.
    • MF > 1: Ion enhancement.
Protocol 2: Standard Addition for Quantification and Recovery

This method is useful when a blank matrix is unavailable and can help account for matrix effects and recovery [3].

  • Divide Sample: Split the sample extract into several equal aliquots.
  • Spike Aliquots: Leave one aliquot unspiked. Spike the remaining aliquots with increasing known amounts of this compound standard.
  • Analyze and Plot: Analyze all aliquots and plot the measured peak area (or height) against the amount of standard added.
  • Calculate Original Concentration: Extrapolate the line backwards to the x-axis. The absolute value of the x-intercept gives the concentration of this compound in the original, unspiked sample.

Key Parameters for LC-MS Analysis of this compound

The table below summarizes a potential analytical approach based on a research study that successfully detected this compound using HPLC-MS/MS [1].

Parameter Suggested Specification / Note
Analytical Technique High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (HPLC-MS/MS)
Ionization Mode Not explicitly stated, but Electrospray Ionization (ESI) is common for such compounds.
MS Mode Multiple Reaction Monitoring (MRM) for high specificity.
Key Application Used to identify this compound as a degradation product of heme.
Sample Context Analysis was performed on solutions of hemin after exposure to various fossilization-like conditions (oxidative, reductive, different pH) [1].

I hope this structured troubleshooting guide helps you isolate and resolve the issue with your this compound detection.

References

controlling hematinic acid formation in experimental models

Author: Smolecule Technical Support Team. Date: February 2026

What is Hematinic Acid and Why Control Its Formation?

This compound is a monopyrrolic compound identified as a degradation product of both heme and bilirubin [1] [2]. In experimental settings, controlling its formation is crucial because it can serve as a marker for oxidative stress and is associated with pathological conditions like inflammation and hemorrhage [1]. Furthermore, one study identified a structurally similar compound, BHP2, which was found to be neurotoxic in an animal model, highlighting the potential biological significance of these degradation products [1].

Key Formation Pathways & Experimental Conditions

This compound can form through two primary oxidative pathways, as illustrated below.

G Heme Heme This compound This compound Heme->this compound Oxidation e.g., H2O2 [2] Bilirubin Bilirubin Bilirubin->this compound Oxidation e.g., H2O2 [1] H2O2 H2O2 Neutrophils (Activated) Neutrophils (Activated) H2O2->Neutrophils (Activated) Activates [1] ROS (e.g., H2O2) ROS (e.g., H2O2) ROS (e.g., H2O2)->Bilirubin Degrades [1] Neutrophils (Activated)->ROS (e.g., H2O2) Generates [1]

Diagram 1: Two primary oxidative pathways lead to this compound formation.

The table below summarizes the fundamental conditions that influence the formation of this compound from its different precursors.

Factor Impact on this compound Formation Experimental Evidence
Oxidant Presence Essential for formation from both heme and bilirubin [1] [2]. Heme degradation half-life: 1 min with H2O2 vs. 9.5 days under anaerobic reductive conditions [2].
Iron Center Drastically increases degradation rate; central to reaction mechanism [2]. Protoporphyrin IX (iron-free) is significantly more stable than hemin (iron-bound) [2].
Cell-Mediated Oxidation Activated immune cells can drive bilirubin degradation [1]. Yields of 16 - 43 pmol/10^6 cells of BHP1 (this compound) measured in mouse neutrophils incubated with bilirubin [1].
pH Affects heme stability under different conditions [2]. Highest heme stability observed under anaerobic, reductive conditions at neutral to alkaline pH [2].

Detailed Experimental Protocols

Protocol 1: Generating this compound from Bilirubin via Activated Neutrophils

This protocol is adapted from research investigating bilirubin degradation at inflammatory sites [1].

  • Step 1: Isolate Neutrophils. Isolate primary mouse neutrophils from bone marrow or peritoneal exudate.
  • Step 2: Incubate with Bilirubin. Resuspend neutrophils in a suitable buffer (e.g., HBSS). Incubate the cell suspension (e.g., ( 1 \times 10^6 ) cells/mL) with 10-30 µM bilirubin. To activate the neutrophils and induce a respiratory burst, add a stimulus like PMA (phorbol 12-myristate 13-acetate) at a common working concentration of 1 µM.
  • Step 3: Terminate Reaction & Extract. Incubate for a defined period (e.g., 1-2 hours) at 37°C. Terminate the reaction by centrifuging the cells and collecting the supernatant.
  • Step 4: Analyze Products. Quantify this compound and other degradation products using LC-MS/MS. The specific study used an Agilent 1290/6470 system with a C18 column and a methanol-water gradient containing 0.1% formic acid [1].
Protocol 2: Chemical Oxidation of Hemin to this compound

This protocol is based on molecular taphonomy studies of heme degradation [2].

  • Step 1: Prepare Reaction Mixture. Dissolve hemin chloride in a weak base (e.g., 0.1 M NaOH) and then dilute into 100 mM phosphate buffer (pH 7.4). Add H2O2 to the reaction mixture. A molar ratio of H2O2 to hemin of 30:1 can be used [2].
  • Step 2: Control Conditions. Incubate the reaction at 37°C for several hours (e.g., 15 hours) to allow for significant degradation.
  • Step 3: Monitor Degradation. The reaction can be monitored by HPLC with UV/Vis or MS detection. The degradation products, including this compound, can be identified by comparing their retention times and mass spectra to standards [2].

Quantitative Data from Key Experiments

The following table compiles key quantitative findings from recent studies to help you benchmark your own results.

| Precursor / Context | Experimental Condition | Key Quantitative Outcome | Source | | :--- | :--- | :--- | :--- | | Bilirubin (in vitro) | 30 µM BR, H2O2 oxidation | Formation of this compound (BHP1) and other products [1]. | [1] | | Bilirubin + Neutrophils | 30 µM BR, 10^6 mouse cells | BHP1 (this compound): 31 ± 5.9 pmol/10^6 cells [1]. | | Bilirubin + Neutrophils + PMA | 30 µM BR, 10^6 PMA-activated cells | BHP1 (this compound): 43 ± 6.6 pmol/10^6 cells [1]. | | Bilirubin (in vivo) | Hemorrhagic mouse skin tissue | Tissue level of BHP1 (this compound): 4.5 ± 1.9 nmol/g tissue [1]. | [1] | | Hemin (in vitro) | Presence of H2O2 | Half-life of ~1 minute [2]. | [2] | | Hemin (in vitro) | Anaerobic, reductive conditions | Half-life of ~9.5 days [2]. | [2] |

Troubleshooting Common Issues

  • Unexpectedly Low Yields of this compound: Ensure your oxidant (e.g., H2O2) is fresh and active. When working with cellular models, verify that the cells are properly activated. For hemin degradation, confirm that the iron is in the Fe(III) state (hemin) as heme (Fe(II)) may have different degradation kinetics [2].
  • Difficulty Detecting or Separating Products: Use LC-MS/MS for specific identification and quantification. The oxidative degradation of bilirubin and heme produces multiple products, so good chromatographic separation is key [1] [2].
  • Need to Minimize Formation In Control Experiments: To prevent or drastically reduce the formation of this compound, maintain anaerobic and reductive conditions. The use of iron chelators or antioxidants in the reaction buffer may also be effective, based on the critical role of iron and oxidants [2].

Key Takeaways for Experimental Design

To effectively control this compound formation in your experiments, the literature suggests:

  • To Promote Formation: Use H2O2 as a strong oxidant in a neutral buffer with either bilirubin or hemin as a precursor. Including activated neutrophils provides a physiologically relevant model for studying bilirubin degradation in inflammation [1] [2].
  • To Suppress Formation: The most effective approach is to create anaerobic, reductive environments, which greatly stabilize heme and bilirubin against oxidative degradation [2].

References

What is Hematinic Acid and How Does It Interfere?

Author: Smolecule Technical Support Team. Date: February 2026

Hematinic acid is a low molecular weight, maleimide-type compound formed from the oxidative degradation of heme (iron protoporphyrin IX) [1]. Its potential to interfere in chromatography stems from its chemical properties and origin.

  • Source of Interference: It is a degradation product, not a primary component. This compound indicates that heme or heme-containing proteins (like hemoglobin) in your sample have broken down [1].
  • Formation Conditions: This degradation occurs under oxidative conditions, especially in the presence of hydrogen peroxide (H₂O₂) or air. Its formation is accelerated at elevated temperatures and neutral to alkaline pH [1]. The iron center in heme plays a crucial catalytic role in this degradation pathway.
  • Impact on Analysis: As a small, polar molecule, this compound can elute at unexpected times, potentially co-eluting with your target analytes. This can lead to:
    • Ghost peaks or shoulders on main peaks.
    • Inaccurate integration and quantification.
    • A rising baseline during a run.

Troubleshooting Guide: Identifying and Resolving Interference

Here is a structured approach to diagnose and fix issues related to this compound.

Symptom Possible Cause Troubleshooting Action
Unexpected peaks/shoulders near analyte Co-elution with this compound Verify peak identity with MS; review sample preparation for oxidative conditions [1]
Rising baseline; noisy chromatogram This compound or other heme degradation products eluting Check sample for heme; implement clarifying steps (filtration/centrifugation) [2]
Inconsistent retention times Degradation occurs during analysis, generating variable interference Stabilize sample pH; add antioxidants (e.g., ascorbate); store samples in inert atmosphere [1]
Method works with standards but fails with biological matrix Matrix-induced heme degradation generating this compound Dilute sample; use extensive sample cleanup (precipitation, solid-phase extraction) [2]

Experimental Protocol for Diagnosis

If you suspect this compound interference, you can confirm its presence using this methodology, adapted from research on heme degradation [1].

1. Sample Preparation with Controlled Degradation

  • Materials: Hemin (ferriprotoporphyrin IX chloride) or a heme-containing biological sample (e.g., hemoglobin solution), hydrogen peroxide (H₂O₂) solution, buffer (e.g., 50 mM Tris-HCl, pH 7-9).
  • Procedure:
    • Prepare a hemin solution (e.g., 50 µM) in your chosen buffer.
    • Add a low concentration of H₂O₂ (e.g., 0.1% v/v) to an aliquot of the sample.
    • Incubate at an elevated temperature (e.g., 40-70°C) for 30-60 minutes to accelerate degradation [1].
    • Analyze both the treated and untreated samples via HPLC-MS. The appearance of new peaks in the treated sample indicates degradation products.

2. Analytical Detection via HPLC-MS/MS

  • Instrumentation: HPLC system coupled with a tandem mass spectrometer.
  • Chromatography:
    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
    • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.
    • Gradient: 5% B to 95% B over 20-30 minutes.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive or negative mode.
    • Detection: Monitor for this compound with a specific Multiple Reaction Monitoring (MRM) transition. The exact mass and transition should be confirmed from standard literature or databases. The study identifying this compound used high-resolution tandem mass spectrometry for confirmation [1].

Preventive Strategies and Best Practices

Preventing the formation of this compound is more effective than troubleshooting its interference.

  • Control Sample Environment: Avoid exposure to oxidizing agents like H₂O₂. Process samples under anaerobic or reductive conditions (e.g., under a nitrogen/argon blanket, or with addition of reducing agents like ascorbate) where feasible, as heme is most stable under these conditions [1].
  • Optimize Sample Preparation:
    • Clarify Samples: Centrifuge (e.g., 10,000-50,000 g) and filter (0.45 µm or 0.22 µm cellulose acetate or PVDF membrane) samples to remove particulates and heme-containing debris [2].
    • Consider Precipitation: Fractional precipitation with agents like ammonium sulfate can remove gross impurities, including heme proteins [2].
  • Adopt a Quality-by-Design (QbD) Approach: Systematically evaluate critical method parameters (e.g., mobile phase pH, buffer composition, column temperature) during method development to identify conditions that minimize degradation and separation issues [3].

The Role of this compound in Heme Degradation

The following diagram illustrates the pathway through which this compound is formed, highlighting its role as a terminal degradation product.

G Heme Heme HighValentIronComplex HighValentIronComplex Heme->HighValentIronComplex Oxidation (H₂O₂) HematiticAcid This compound (Final Product) GlycolIntermediate GlycolIntermediate HighValentIronComplex->GlycolIntermediate Attack on Methine Bridge FormylPyrrole FormylPyrrole GlycolIntermediate->FormylPyrrole Further Oxidation (H₂O₂) Propentdyopents Propentdyopents FormylPyrrole->Propentdyopents Ring Cleavage Propentdyopents->HematiticAcid Final Oxidation

This diagram shows that this compound is an end-product of heme degradation, formed after a series of oxidative cleavage steps [1]. Its presence in a sample is a strong indicator that significant heme breakdown has already occurred.

References

hematinic acid half-life in different conditions

Author: Smolecule Technical Support Team. Date: February 2026

Hematinc Acid as a Heme Degradation Product

Research in the field of molecular taphonomy has identified hematinic acid as a maleimide derivative formed from the oxidative cleavage of the heme molecule (the iron-containing prosthetic group in hemoglobin) [1].

One study investigated the degradation of hemin (the oxidized form of heme) under various conditions designed to simulate fossilization [1]. The stability was highly dependent on the environment, and the half-life of the parent compound (hemin) was measured as an indicator of degradation rate, which leads to the formation of products including this compound.

The table below summarizes the half-life of hemin under different conditions from this study.

Condition pH Half-Life of Hemin
Anaerobic Reductive Not specified 9.5 days
Aerobic Not specified 5.3 days
Aerobic 12 3.5 days
With H₂O₂ Not specified 1 minute

It was confirmed that the iron atom in heme is crucial to its degradation, as protoporphyrin IX (the iron-free analogue) demonstrated significantly greater stability under the same conditions [1].

Experimental Protocol for Hemin Degradation

The methodology from the study can serve as a reference for understanding how such degradation kinetics are determined [1]:

  • Sample Preparation: Hemin is dissolved in an alkaline aqueous solution (e.g., 0.1 M NH₃) and then mixed with buffers to achieve the desired experimental conditions.
  • Experimental Conditions: Solutions are incubated under various settings:
    • Oxidative/Aerobic: In the presence of air or hydrogen peroxide (H₂O₂).
    • Reductive/Anaerobic: In the presence of a reducing agent like sodium dithionite and under a nitrogen atmosphere.
    • Temperature: Elevated temperatures (e.g., 70-95 °C) are used to accelerate the reaction rates.
  • Analysis Method:
    • Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
    • Measurement: The degradation is monitored by measuring the decreasing peak area of hemin in the HPLC chromatogram over time.
    • Half-Life Calculation: The half-life is determined from the slope of the linear regression of the natural logarithm of the hemin concentration versus time.

Pathways of Heme Degradation and Formation of this compound

The following diagram illustrates the oxidative degradation pathway of heme that leads to the formation of this compound, based on the proposed mechanism from the research [1].

heme_degradation Heme Oxidative Degradation to this compound Hemin (Fe³⁺) Hemin (Fe³⁺) High-Valent Iron\nIntermediate (e.g., 7) High-Valent Iron Intermediate (e.g., 7) Hemin (Fe³⁺)->High-Valent Iron\nIntermediate (e.g., 7) Reaction with H₂O₂ Glycol Intermediate (8) Glycol Intermediate (8) High-Valent Iron\nIntermediate (e.g., 7)->Glycol Intermediate (8) Attack on methine bridge Formyl Pyrrole\nIntermediate (10) Formyl Pyrrole Intermediate (10) Glycol Intermediate (8)->Formyl Pyrrole\nIntermediate (10) Further oxidation Iron(III) Biliverdin (4) Iron(III) Biliverdin (4) Formyl Pyrrole\nIntermediate (10)->Iron(III) Biliverdin (4) Hydration & rearrangement Propentdyopents (11-14) Propentdyopents (11-14) Iron(III) Biliverdin (4)->Propentdyopents (11-14) Ring opening & cleavage This compound (15) This compound (15) Propentdyopents (11-14)->this compound (15) Final oxidation

Troubleshooting Guide for Stability Experiments

Based on the extreme variability in hemin's stability, here are key factors to control in your experiments if you are investigating related compounds:

  • FAQ: Why do I get inconsistent half-life results for my compound?

    • Inconsistent Oxygen Exposure: The half-life varies dramatically between aerobic and anaerobic conditions. Ensure your experimental setup (e.g., sealed vials, inert atmosphere) rigorously controls oxygen levels [1].
    • Uncontrolled Oxidizing Agents: The presence of even small, unaccounted-for oxidants can drastically accelerate degradation. The half-life of hemin dropped to one minute in the presence of H₂O₂. Purity of buffers and reagents is critical [1].
    • Unbuffered pH: The degradation rate is pH-dependent. Using a adequately buffered system at a relevant pH is necessary for reproducible results [1].
  • FAQ: How can I confirm the formation of this compound in my samples?

    • Analytical Technique: Use HPLC-MS/MS for separation and identification. This allows you to separate the degradation products from the parent compound and identify them based on their unique mass-to-charge ratio.
    • Identification: The cited research used this method to identify four main degradation products, including this compound, by matching their MS/MS spectra and retention times [1].

References

hematinic acid specificity for oxidative heme cleavage

Author: Smolecule Technical Support Team. Date: February 2026

Heme Degradation Pathways & Products

Pathway Type Key Features Primary Final Products Formation of Hematinic Acid
Chemical Oxidative Cleavage Non-enzymatic; driven by oxidants like H₂O₂ or air (O₂) [1] [2]. This compound, Methylvinylmaleimide, Formic acid [1] [2]. Yes, a characteristic and specific product [1] [2] [3].
Canonical Heme Oxygenase (e.g., HO-1) Enzymatic; conserved in mammals and some bacteria; regiospecific (cleaves at α-meso bridge) [1] [4]. Biliverdin IXα, Carbon Monoxide (CO), Free Iron [1] [4]. No [1].
IsdG-like Heme Oxygenase Enzymatic; found in certain bacteria (e.g., S. aureus); novel structure and mechanism [4]. Uncharacterized linear tetrapyrroles (e.g., mycobilin), CO, Free Iron [4]. No [4].

Experimental Data on this compound Production

The following table summarizes quantitative data and specific conditions from key experiments that demonstrated this compound production.

Experiment Context Oxidizing Agent Key Quantitative Findings Reference
This compound as a General Pyrrolic Marker [1] [2] H₂O₂ (5%) Identified as a final degradation product of hemin (Fe(III)-heme). [1] [2]
Hemoglobin with Phenylhydrazine [3] Phenylhydrazine (5-20 mM) Max yield: 18.8 x 10⁻⁴% this compound (from 2 mM heme, 2-hour reaction). Dependent on phenylhydrazine concentration and time. [3]
Hemin Stability under Fossilization Conditions [1] [2] H₂O₂ / Air (O₂) Lowest hemin stability: Half-life of ~1 minute with H₂O₂. This compound formed in the presence of air or H₂O₂. [1] [2]
Contrasting Anaerobic/Reductive Conditions [1] [2] N/A (Reductive environment) Highest hemin stability: Half-life of ~9.5 days. This compound and other oxidative products not observed. [1] [2]

Detailed Experimental Protocols

For researchers looking to replicate or design related experiments, here are the methodologies from the cited studies.

1. Protocol from "Molecular Taphonomy of Heme" (2023) [1] [2]

  • Objective: To investigate hemin stability and degradation under presumed fossilization conditions.
  • Key Reagents: Hemin chloride (Fe(III)-heme), Protoporphyrin IX (iron-free control), Hydrogen peroxide (H₂O₂), buffers for different pH conditions.
  • Conditions Varied:
    • Oxidative vs. Reductive: Aerobic (with air) vs. anaerobic (with reducing agent like dithiothreitol).
    • pH: Neutral (pH ~7) and alkaline (pH 8-10).
    • Temperature: Elevated temperatures (70°C, 75°C, 95°C) to accelerate reaction rates.
  • Analysis Method: High-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) was used to separate, identify, and characterize hemin and its degradation products, including this compound.

2. Protocol from "Production of this compound... with phenylhydrazine" (1994) [3]

  • Objective: To investigate oxidative heme cleavage during phenylhydrazine-induced hemolysis.
  • Key Reagents: Hemoglobin (2 mM as heme), Phenylhydrazine (5-20 mM).
  • Reaction Conditions: Incubation under aerobic conditions for up to 2 hours.
  • Analysis Method: The reaction mixture was analyzed by Thin-Layer Chromatography (TLC). This compound was specifically determined by Gas-Liquid Chromatography (GLC) after derivatization to its methyl ester.

Pathways to this compound

The diagram below illustrates the oxidative cleavage pathway of heme that leads to the formation of this compound, based on the proposed mechanism from the search results [1] [2].

G Heme Heme Intermediate High-valent Iron-Oxo Intermediate Heme->Intermediate H₂O₂ / O₂ Oxidation HematinicAcid This compound Intermediate->HematinicAcid Oxidative Ring Cleavage OtherProducts Methylvinylmaleimide & Formic Acid Intermediate->OtherProducts

The key insight is that the iron atom in heme is central to this non-enzymatic pathway. It reacts with peroxides to form a highly reactive high-valent iron-oxo intermediate, which then attacks and cleaves the porphyrin ring, ultimately yielding the small pyrrolic molecules [1] [2].

Conclusion

References

comparison of hematinic acid detection methods

Author: Smolecule Technical Support Team. Date: February 2026

Fluorescent Probe Detection using Carbon Dots

A 2019 research paper describes a modern approach for detecting hematin (often used interchangeably with hematinic acid) using red-emitting nitrogen-doped carbon dots (N-CDs) as a fluorescent probe [1]. The method is characterized by its sensitivity and applicability in complex biological samples.

The table below summarizes the key performance data for this method [1]:

Parameter Specification / Performance
Detection Method Fluorescence "turn off" probe
Probe Material Red-emitting nitrogen-doped carbon dots (N-CDs)
Linear Detection Range 0.4 to 32 μM
Limit of Detection (LOD) 0.18 μM
Application Demonstrated Quantitative detection of hematin in human erythrocytes

Experimental Protocol for the Carbon Dot Method

The following workflow outlines the key experimental steps for synthesizing the probe and detecting hematin, as described in the research [1]:

Start Start: o-Phenylenediamine precursor A Hydrothermal Synthesis (One-step, acidic conditions) Start->A B Obtain Red-Emitting Nitrogen-Doped Carbon Dots (N-CDs) A->B C Add Hematin Sample B->C D Fluorescence Quenching ('Turn-off' effect) C->D E Measure Fluorescence Intensity Decrease D->E F Quantify Hematin Concentration via calibration curve E->F

Key Procedural Details:

  • Probe Synthesis: The red-emitting N-CDs were synthesized using a one-step hydrothermal method with o-phenylenediamine as a precursor. A critical factor was conducting the synthesis in acidic conditions, which controlled both the formation and the pH-dependent emission properties of the dots [1].
  • Detection Principle: The synthesized N-CDs emit strong fluorescence. When hematin is introduced, it binds to the N-CD surface and quenches the fluorescence through a "turn-off" mechanism. The degree of quenching is proportional to the hematin concentration [1].
  • Analysis: The decrease in fluorescence intensity is measured and compared against a calibration curve to determine the concentration of hematin in an unknown sample [1].

Interpretation and Alternative Search Strategies

The term "hematinic" in medical and laboratory contexts most commonly refers to the nutrients required for blood cell formation (e.g., iron, vitamin B12, folate) [2] [3] [4]. The specific compound "this compound" (or its common form, hematin) is a more specialized topic in analytical and clinical chemistry.

To find the direct, multi-method comparisons you are looking for, I suggest the following:

  • Use Specific Search Terms: Focus your search on the standard terms "Hematin detection methods" or "Hematin quantification comparison".
  • Leverage Specialized Databases: Search in-depth analytical chemistry journals and databases like the Journal of Analytical Chemistry, Analytical and Bioanalytical Chemistry, or the Journal of Chromatography.
  • Explore Clinical Methods: Look into clinical laboratory science resources for protocols on measuring heme-related compounds in blood, which may include method comparisons.

References

hematinic acid versus methylvinylmaleimide as degradation product

Author: Smolecule Technical Support Team. Date: February 2026

Hematinic Acid Profile

Characteristic Description
Chemical Name 5-oxo-4-methyl-3-vinyl-2,5-dihydro-1H-pyrrole-2-propanoic acid [1]
Chemical Structure Monopyrrolic (a single pyrrole ring) [2]
Origin Molecules Heme [1], Bilirubin (BR) [2], Chlorophyll a [1], Mesoporphyrin IX [1]

| Formation Pathways | • Oxidative degradation of heme by H(_2)O(_2) [1]. • Degradation of bilirubin by H(_2)O(_2) [2]. • Bacterial degradation of heme (e.g., by E. coli ChuS protein) [1]. • Photochemical oxidation of bilirubin [3]. | | Primary Context in Research | Biomarker for oxidative stress and inflammation; product of molecular fossilization (taphonomy) [1] [2]. | | Reported Bioactivity | Found to be non-neurotoxic in a C. elegans model, unlike other bilirubin degradation products [2]. | | Common Detection Methods | High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) [1] [2]. |

Experimental Insights

The experimental data provides specific conditions under which this compound is formed and detected.

Heme Degradation Protocol (Molecular Taphonomy)

This experiment investigates how heme degrades under conditions mimicking fossilization, which often involves oxidative stress [1].

  • Key Reagent: Hemin (Iron(III) heme chloride), the oxidized form of heme, is used as the starting material [1].
  • Oxidative Condition: Hemin is exposed to hydrogen peroxide (H₂O₂) at neutral to alkaline pH [1].
  • Observation: This condition leads to the cleavage of the tetrapyrrole ring and is one of the pathways for the formation of this compound. The presence of iron is crucial, as the iron-free protoporphyrin IX is significantly more stable [1].
  • Analytical Method: The degradation products are separated and identified using HPLC-MS/MS [1].
Bilirubin Degradation Protocol (Inflammation Model)

This study explores this compound formation in a context more relevant to human physiology and disease [2].

  • Key Reagent: Bilirubin (BR) reacted with H₂O₂ at pH 7.4 and 37°C [2].
  • Physiological Context: The study demonstrated that activated mouse neutrophils (a type of immune cell) can degrade bilirubin and produce this compound, particularly at sites of inflammation and hemorrhage [2].
  • Quantification: An LC-MS/MS method was established to detect and quantify this compound (referred to as BHP1 in the study) in both cell cultures and mouse tissue [2].

Formation Pathway Diagram

The following diagram illustrates the pathway from heme to its degradation products, based on the described research [1] [2]:

G Heme Heme Bilirubin Bilirubin Heme->Bilirubin In Vivo Catabolism HematnicAcid HematnicAcid Heme->HematnicAcid In Vitro/Pathological Methylvinylmaleimide Methylvinylmaleimide Heme->Methylvinylmaleimide In Vitro/Pathological OtherProducts ... Other Pyrole & Biliverdin Products ... Heme->OtherProducts Bilirubin->HematnicAcid Bilirubin->OtherProducts OxidativeStress Oxidative Stress (e.g., H₂O₂) OxidativeStress->Heme OxidativeStress->Bilirubin MicrobialAction Microbial Enzymes (e.g., E. coli ChuS) MicrobialAction->Heme

Research Implications and Data Gaps

  • This compound: The body of evidence is robust. Its formation under diverse conditions (from fossilization to inflammation) and its detection via established LC-MS/MS protocols make it a reliable marker for oxidative processes in both research and clinical contexts [1] [2] [3].
  • Methylvinylmaleimide: The search results confirm it is a known product of heme and bilirubin degradation [1] [3]. However, specific quantitative data, detailed formation protocols, and recent studies focusing on it were not available in the searched literature, indicating an area for further investigation.

References

validating hematinic acid as fossilization indicator

Author: Smolecule Technical Support Team. Date: February 2026

Hematinic Acid as a Fossilization Indicator

The table below consolidates the available information on this compound, its role as a degradation product of heme, and its potential as an indicator in fossilization studies.

Aspect Description & Experimental Data
Origin & Role This compound is a recognized degradation product of heme (the oxygen-complexing prosthetic group in hemoglobin) [1]. Its formation indicates specific chemical conditions during decay and fossilization [1].
Formation Conditions Formed under oxidative conditions (e.g., in the presence of air or H2O2), often at a neutral to alkaline pH. It results from the cleavage of the heme's tetrapyrrole ring [1].

| Quantitative Stability Data | Hemin (Fe(III) heme) stability was measured under different conditions relevant to fossilization [1]: • H2O2 (Oxidative): Half-life of ~1 minute [1]Anaerobic, Reductive: Half-life of 9.5 days [1] | | Key Differentiating Factor | Its presence specifically signals oxidative degradation pathways as opposed to other pathways (e.g., reductive) that lead to different products or better preservation of the original heme structure [1]. |

Experimental Protocol for Detection

The primary experimental protocol for identifying this compound in a taphonomic (fossilization) context involves high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) [1]. The workflow for this methodology is outlined below.

SamplePrep Sample Preparation HPLC HPLC Separation SamplePrep->HPLC MS1 Mass Spectrometry (MS1) HPLC->MS1 Fragmentation Ion Fragmentation (MS/MS) MS1->Fragmentation Identification Data Analysis & Identification Fragmentation->Identification

Step-by-step Explanation:

  • Sample Preparation: Fossil samples are processed, often involving extraction with solvents like methanol or methanol-water mixtures [1].
  • HPLC Separation: The extract is injected into the High-Performance Liquid Chromatography (HPLC) system. Components are separated based on their chemical properties as they pass through a column [1].
  • Mass Spectrometry (MS1): The separated compounds are ionized and their mass-to-charge ratio (m/z) is measured, providing an initial molecular weight [1].
  • Ion Fragmentation (MS/MS): Selected ions (believed to be this compound) are fragmented. This creates a unique "fingerprint" pattern that is highly specific to the molecular structure [1].
  • Data Analysis & Identification: The fragmentation pattern from the sample is compared against known standards or spectral libraries to confirm the identity of this compound [1].

Chemical Degradation Pathway of Hemin to this compound

The following diagram illustrates the oxidative degradation pathway of hemin leading to the formation of this compound, as described in the research [1].

Hemin Hemin (Fe(III) Heme) OxInter Oxidative Intermediates Hemin->OxInter Oxidative Conditions (Air, H₂O₂) RingCleavage Tetrapyrrole Ring Cleavage OxInter->RingCleavage HematAcid This compound RingCleavage->HematAcid

Pathway Explanation:

  • The process begins with Hemin (the iron(III) form of heme) under oxidative conditions [1].
  • The vinyl groups on the heme structure are first oxidized, forming intermediate products [1].
  • A critical step is the cleavage of the tetrapyrrole ring, which is the core structure of heme [1].
  • This ring cleavage ultimately leads to the formation of This compound as a final degradation product [1].

Research Implications and Context

  • A "Negative" Indicator: The presence of this compound indicates that the heme group underwent significant oxidative degradation. Therefore, its value lies more in diagnosing the taphonomic history (the conditions of decay and preservation) rather than acting as a direct proxy for the original presence of blood, as the heme itself is destroyed in the process [1].
  • Microbial and Environmental Role: Understanding the formation of biomarkers like this compound is deeply connected to the role of microbial activity and the geochemical conditions (pH, redox state) during early fossilization [2]. The rapid formation of protective mineral concretions can create a closed system that sequesters these organic molecules and protects them from further degradation [2].

References

hematinic acid compared to other pyrrolic degradation products

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Pyrrolic Degradation Products

Product Name Chemical Classification Core Structure Primary Source(s) Key Features / Role
Hematinic Acid Mono-pyrrolic, Maleimide [1] [2] Maleimide structure Heme [2], Bilirubin [1], Chlorophyll [3] Oxidative end product; used as a marker for degradation studies [2].
BOXes (A, B, C) Mono-pyrrolic, 2H-pyrrol-2-one derivatives [3] [1] BOX core structure Bilirubin [1], Chlorophyll [3] Bilirubin Oxidation End Products; found in vivo (e.g., bile, CSF); associated with adverse effects [1].
PDPs (A1, A2, B1, B2) Di-pyrrolic, Propentdyopents [3] [1] PDP core structure Bilirubin [1], Chlorophyll [3] Heme/Chlorophyll degradation intermediates; higher abundance than BOXes in some biological samples [3] [1].
Dehydropyrrolizidine (DHP) Di-pyrrolic, Bicyclic alkaloid metabolite [4] [5] DHP core structure 1,2-Unsaturated Pyrrolizidine Alkaloids (PAs) [4] [5] Highly reactive, toxic metabolite; forms DNA and protein adducts, leading to genotoxicity and hepatotoxicity [4] [5] [6].

Experimental Protocols for Product Formation

Here are detailed methodologies from key studies for generating and analyzing these pyrrolic compounds.

Oxidative Degradation of this compound from Hemin

This protocol is adapted from a molecular taphonomy study investigating heme degradation under various fossilization conditions [2].

  • Reagents: Hemin (Iron(III) protoporphyrin IX chloride), Hydrogen peroxide (H₂O₂), Dimethyl sulfoxide (DMSO).
  • Procedure:
    • Prepare a 1 mM stock solution of hemin in DMSO.
    • In a reaction vial, add 50 µL of the hemin stock solution to 450 µL of a 30% H₂O₂ solution.
    • Incubate the reaction mixture at room temperature.
    • Monitor the reaction over time using HPLC-MS/MS.
  • Analysis & Detection: HPLC-MS/MS analysis identified this compound as a primary degradation product. The study reported a very short half-life of 1 minute for hemin under these strong oxidative conditions [2].
Formation of BOXes and PDPs from Bilirubin via Neutrophil Oxidation

This protocol demonstrates the degradation of bilirubin in a biologically relevant context using activated neutrophils [1].

  • Reagents: Bilirubin, Phorbol 12-myristate 13-acetate (PMA), Hank's Balanced Salt Solution (HBSS), Mouse neutrophils.
  • Procedure:
    • Isolate neutrophils from mice.
    • Suspend the neutrophils in HBSS.
    • Incubate the neutrophil suspension with 10-30 µM bilirubin.
    • Activate the neutrophils by adding PMA (a neutrophil agonist) to stimulate the production of endogenous H₂O₂ and other ROS.
    • Incubate the mixture at 37°C for a set period.
  • Analysis & Detection: An established LC-MS/MS method was used to quantify the formation of BOX A, BOX B, and other products. The yields were concentration-dependent; for instance, with 30 µM BR, yields were 31 ± 5.9 pmol/10⁶ cells for BHP1 (this compound) and 71 ± 26 pmol/10⁶ cells for BHP2 [1].
Metabolic Activation of Pyrrolizidine Alkaloids (PAs) to DHP

This protocol outlines the metabolic pathway that generates the toxic dipyrrolic metabolite DHP [4] [5].

  • Reagents: 1,2-unsaturated PAs (e.g., Retrorsine, Senecionine), Liver microsomes (containing CYP450 enzymes), NADPH cofactor.
  • Procedure:
    • Prepare a solution containing the PA substrate and liver microsomes in a suitable buffer (e.g., phosphate buffer, pH 7.4).
    • Initiate the reaction by adding NADPH to the mixture.
    • Incubate at 37°C to facilitate enzymatic metabolism.
  • Analysis & Detection: The formation of the reactive DHP metabolite is typically inferred by detecting its stable adducts with glutathione (GSH) or DNA/proteins using techniques like LC-MS/MS. The specific CYP450 isoforms involved (e.g., CYP3A, CYP2B6) can be identified using selective inhibitors or recombinant enzymes [4].

Pathways to Pyrrolic Degradation Products

To better visualize the origins and relationships between these compounds, the following diagrams map their formation pathways.

degradation_pathways cluster_tetrapyrroles Tetrapyrrole Precursors cluster_degradation Oxidative Degradation cluster_products Pyrrolic Degradation Products cluster_pa_metabolism PA Metabolic Activation Heme Heme Oxidation Oxidation Heme->Oxidation Bilirubin Bilirubin Bilirubin->Oxidation Chlorophyll Chlorophyll Chlorophyll->Oxidation PAs Pyrrolizidine Alkaloids (PAs) CYP450 CYP450 Metabolism PAs->CYP450 HA This compound (Mono-pyrrolic) Oxidation->HA BOXes BOXes (Mono-pyrrolic) Oxidation->BOXes PDPs PDPs (Di-pyrrolic) Oxidation->PDPs DHP DHP (Di-pyrrolic) CYP450->DHP

Figure 1: Origins of key pyrrolic degradation products. This compound, BOXes, and PDPs result from the oxidative breakdown of tetrapyrroles like heme and bilirubin. In contrast, DHP is a specific, toxic metabolite formed via the enzymatic activation of Pyrrolizidine Alkaloids.

toxicity_context cluster_context Research Context & Associations cluster_effects Observed Biological Effects HA This compound Fossilization Fossilization & Chemical Taphonomy HA->Fossilization BOXes BOXes Disease Disease Marker (Stroke, Hemorrhage) BOXes->Disease Neuro Neurotoxicity (in C. elegans model) BOXes->Neuro DHP DHP Toxicity Toxicity & Risk Assessment DHP->Toxicity Adducts Forms DNA/Protein Adducts DHP->Adducts Hepatotoxin Hepatotoxicity, Genotoxicity DHP->Hepatotoxin

Figure 2: Research contexts and toxicological profiles. The degradation products are studied in different fields. Notably, DHP's high toxicity is linked to its covalent binding to cellular macromolecules, while some BOXes show specific neurotoxicity.

Key Insights for Researchers

  • This compound as a Universal Marker: Its formation from heme, bilirubin, and chlorophyll makes it a valuable general indicator of tetrapyrrole degradation across chemical, biological, and even geological (fossilization) contexts [3] [1] [2].
  • Contrasting Toxicological Significance: While BOXes and PDPs are associated with oxidative stress in specific pathologies, DHP is a primary driver of the intrinsic toxicity of PAs due to its direct chemical reaction with DNA and proteins [4] [1] [5].
  • Analytical Considerations: The detection of these compounds, especially the highly reactive DHP, often relies on identifying their stable adducts (e.g., with glutathione) rather than the free metabolites themselves [4].

References

hematinic acid reliability for pathological diagnosis

Author: Smolecule Technical Support Team. Date: February 2026

Reliability of Diagnostic Parameters and Methods

The reliability of hematinic status for pathological diagnosis can be complex, as guidelines and laboratory methods show significant variation. The table below summarizes key challenges and findings.

Aspect Key Findings on Reliability Supporting Evidence
Diagnostic Guidelines High variation in algorithms and cut-off values for iron deficiency anemia (e.g., ferritin-only vs. multi-parameter panels). Review of 14 guidelines found "a lot of variation" [1].
Laboratory Methods Automated analyzers show high agreement with manual peripheral smear examination. Study of 200 samples: Kappa = 0.87 (almost perfect agreement) [2].
Anemia of Chronic Disease In chronic heart failure, anemia is common, but hematinic deficiencies are not the primary cause in most cases. Study of CHF patients: 34% anemic, but only 13% iron deficient, 6% B12 deficient, 8% folate deficient [3].

Detailed Experimental Protocols

For researchers, understanding the underlying experimental methods is crucial for evaluating data reliability.

  • Methodology Comparison Study [2]: Blood samples were collected in EDTA tubes. Each sample was processed using an automated hematology analyzer (Sysmex XS Series) to obtain RBC parameters like MCV, MCH, MCHC, and RDW. In parallel, a peripheral blood smear was prepared, stained, and examined under a microscope by a pathologist to morphologically categorize the RBCs. The results from the two methods were then compared statistically using the Chi-square test and the Kappa measure of agreement.
  • Guideline Analysis Protocol [1]: A systematic search was conducted in databases like the Trip database and Guidelines International Network. Included guidelines were required to include diagnostic criteria or algorithms for anemia in the general adult population. Data on recommended laboratory tests, diagnostic strategies, and cut-off values were extracted. The quality of evidence underpinning the recommendations was rated on a scale from "expert opinion" to "systematic review/meta-analysis."

Anemia Diagnostic Pathway

The following chart outlines the general diagnostic workflow for anemia, highlighting points where variability in guidelines may impact the path.

cluster_variability Area of Significant Guideline Variability Start Clinical Suspicion of Anemia CBC Complete Blood Count (CBC) Start->CBC Confirm Confirm Anemia per WHO/ Local Hb Cut-offs CBC->Confirm Morphology Assess RBC Morphology (MCV, MCH, Smear) Confirm->Morphology IDA_Investigation Investigate for Iron Deficiency Morphology->IDA_Investigation e.g., Microcytic Hypochromic Other_Investigations Other Investigations (B12, Folate, etc.) Morphology->Other_Investigations e.g., Macrocytic

Key Considerations for Research and Development

For scientists in drug development, the following points are critical:

  • Focus on Elemental Iron: When comparing hematinic formulations, the therapeutic response depends on the elemental iron content, not the total weight of the iron salt. Different salts (e.g., ferrous sulfate, ferrous fumarate) contain different amounts of elemental iron [4].
  • Beware of "Irrational" Formulations: The market, particularly in regions like India, is flooded with complex hematinic combinations containing vitamins and minerals unrelated to hemopoiesis. These can increase cost and side effects without proven benefit, complicating clinical trials and efficacy assessments [4].

References

Comparative Analysis of Hematinic Acid and Other Heme Degradation Markers: A Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Heme Degradation Pathways and Marker Relationships

Heme degradation occurs through multiple pathways that yield distinct molecular markers, each with different diagnostic and research applications. Understanding these pathways is essential for interpreting experimental results in hemolytic conditions and related pathologies.

  • Enzymatic Pathway: The canonical heme degradation pathway occurs via the heme oxygenase system, primarily within reticuloendothelial cells. This pathway sequentially converts heme to biliverdin via heme oxygenase, then to bilirubin via biliverdin reductase, producing carbon monoxide (CO) and free iron as byproducts [1] [2]. These products are routinely used as clinical biomarkers of hemolysis.

  • Non-enzymatic Oxidative Pathway: Under conditions of significant oxidative stress, heme can undergo non-enzymatic degradation, particularly in the presence of hydrogen peroxide (H₂O₂) or other reactive oxygen species. This pathway proceeds through a series of reactive intermediates including high-valent iron-oxo species (ferryl and perferryl heme) and ultimately fragments into small molecules including hematinic acid (2,3-dihydro-2,3-dioxo-5-(1,2-dicarboxyethyl)-4-methyl-1H-pyrrole-4-propanoic acid) and methylvinylmaleimide [3]. This pathway becomes particularly relevant in pathological conditions where oxidative stress accompanies hemolysis.

The diagram below illustrates these pathways and the relationship between this compound and other heme degradation markers:

G Heme Heme Biliverdin Biliverdin Heme->Biliverdin Heme Oxygenase (O₂, NADPH) Heme->Biliverdin Released Heme->Biliverdin Released HighValentIntermediates HighValentIntermediates Heme->HighValentIntermediates H₂O₂/Oxidative Stress Bilirubin Bilirubin Biliverdin->Bilirubin Biliverdin Reductase CO CO Biliverdin->CO Released Iron Iron Biliverdin->Iron Released HematinicAcid HematinicAcid HighValentIntermediates->HematinicAcid Ring Cleavage Methylvinylmaleimide Methylvinylmaleimide HighValentIntermediates->Methylvinylmaleimide Ring Cleavage Enzymatic Enzymatic Pathway NonEnzymatic Non-enzymatic Oxidative Pathway

Comparative Analysis of Heme Degradation Markers

Table 1: Comparative characteristics of major heme degradation markers

Marker Chemical Nature Formation Pathway Detection Methods Normal/Reference Levels Stability
This compound Pyrrolic acid derivative Non-enzymatic oxidation of heme HPLC-MS/MS Not established (research only) Low (half-life ~1 min with H₂O₂)
Bilirubin Linear tetrapyrrole Enzymatic (biliverdin reductase) Spectrophotometry, HPLC 0.1-1.2 mg/dL Moderate
Biliverdin Linear tetrapyrrole Enzymatic (heme oxygenase) HPLC, spectrophotometry Trace amounts Moderate
Carbon Monoxide (CO) Gaseous molecule Enzymatic (heme oxygenase) CO-oximetry, gas chromatography <2% COHb (non-smokers) High (bound to Hb)
Carboxyhemoglobin (COHb) Hemoglobin-CO complex Heme degradation product CO-oximetry 0.5-1.5% (non-smokers) High
Free Heme Iron protoporphyrin IX Hemoprotein release Spectrophotometry, HPLC <1 μM (toxic threshold) Low (rapidly degraded)

Table 2: Diagnostic performance of heme degradation markers in hemolytic conditions

Marker Sensitivity for Hemolysis Specificity for Hemolysis Key Advantages Key Limitations
This compound Not established Not established Specific indicator of oxidative heme degradation Rapid degradation, complex detection
Carboxyhemoglobin 85% (at 2.0% cutoff) 86% (at 2.0% cutoff) [4] Direct product of heme degradation, rapid measurement Affected by smoking, hyperoxia
Lactate Dehydrogenase (LDH) Moderate Low (elevated in many conditions) Widely available Poor specificity
Unconjugated Bilirubin Moderate Moderate Established clinical use Affected by liver function
Haptoglobin High in intravascular hemolysis Moderate Good negative predictive value Affected by inflammation, transfusions

Table 3: Experimental conditions affecting heme degradation pathways

Condition Effect on Enzymatic Pathway Effect on Non-enzymatic Pathway Impact on this compound Formation
Oxidative Environment (H₂O₂) Suppressed Significantly enhanced Maximum yield (half-life ~1 min) [3]
Anaerobic/Reductive Conditions Normal function Suppressed Minimal formation (half-life ~9.5 days) [3]
Alkaline pH Moderate activity Enhanced Increased formation
Presence of Iron Required for initial heme Catalyzes oxidative degradation Iron crucial (PPIX without iron more stable) [3]

Experimental Protocols for Detection and Quantification

HPLC-MS/MS Analysis of this compound

The following protocol adapted from Schmidt et al. (2023) provides a robust method for detecting and quantifying this compound in experimental samples [3]:

  • Sample Preparation: Extract heme degradation products using solid-phase extraction with C18 cartridges. Precondition cartridges with methanol followed by water. Load samples, wash with 5% methanol, and elute with 80% methanol. Evaporate eluents under nitrogen and reconstitute in mobile phase for analysis.

  • HPLC Parameters:

    • Column: C18 reversed-phase (2.1 × 100 mm, 1.8 μm)
    • Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
    • Gradient Program: 5% B to 95% B over 15 minutes
    • Flow Rate: 0.3 mL/min
    • Column Temperature: 40°C
    • Injection Volume: 5-10 μL
  • MS/MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) negative mode
    • Detection: Multiple reaction monitoring (MRM)
    • This compound Transition: m/z 242.1 → 152.1 (quantifier) and 242.1 → 108.1 (qualifier)
    • Optimized Parameters: Capillary voltage 3.0 kV, source temperature 150°C, desolvation temperature 350°C

This method successfully separates this compound from other heme degradation products and provides the sensitivity needed for detecting this transient marker in complex biological samples.

Protocol for In Vitro this compound Formation

To study this compound formation under controlled conditions:

  • Reaction Setup: Prepare 100 μM hemin chloride in alkaline buffer (pH 8-9). Add hydrogen peroxide (25:1 molar ratio H₂O₂:heme) to initiate oxidative degradation. Incubate at 37°C with gentle agitation. Monitor reaction progress by UV-Vis spectroscopy, observing the shift from Soret band (λmax ~385 nm) to decreased absorbance indicating heme degradation.

  • Time Course Sampling: Withdraw aliquots at predetermined intervals (1, 5, 15, 30, 60 minutes) for immediate analysis or stabilization. Quench reactions by rapid cooling and addition of catalase to remove excess H₂O₂.

  • Control Experiments: Include parallel reactions without H₂O₂ (anaerobic controls) and with iron-free protoporphyrin IX to verify iron-dependent degradation.

Clinical and Research Implications

The relationship between this compound and conventional heme degradation markers offers important insights for both clinical diagnosis and basic research:

  • Diagnostic Applications: While conventional markers like carboxyhemoglobin (optimal cutoff >2.0% with 85% sensitivity/86% specificity) remain valuable for detecting hemolysis [4], the presence of this compound may indicate concurrent oxidative stress in hemolytic conditions. This is particularly relevant in sickle cell disease, malaria, and other conditions where hemolysis and inflammation coexist [1] [5].

  • Therapeutic Implications: Understanding heme degradation pathways has inspired novel therapeutic approaches. Heme oxygenase-1 induction and carbon monoxide-releasing molecules are being investigated to mitigate hemolysis-related complications [1]. Additionally, the detection of this compound may help identify patients who could benefit from antioxidant therapies or heme-scavenging approaches.

  • Research Applications: In experimental models of hemolysis, monitoring both enzymatic and non-enzymatic heme degradation products provides a more comprehensive assessment of heme turnover. This compound serves as a specific indicator of oxidant stress severity in these models, complementing established markers.

References

×

XLogP3

-0.6

UNII

9R39KK1D4Y

Other CAS

487-65-0

Wikipedia

Hematinic acid

Dates

Last modified: 07-20-2023

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